5-Fluoropiperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2 |
InChI Key |
NEKACQUHAHXIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Fluoropiperidin-3-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoropiperidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, stereoisomers, and its emerging role as a valuable building block in the synthesis of novel therapeutics.
Core Concepts and Properties
This compound is a piperidine derivative characterized by the substitution of a fluorine atom at the 5-position and a hydroxyl group at the 3-position. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, making it an attractive moiety for the design of new drugs with improved pharmacokinetic profiles. The stereochemistry of the fluorine and hydroxyl groups gives rise to several stereoisomers, each with unique CAS numbers and potentially distinct biological activities.
Physicochemical Properties
The following tables summarize the available quantitative data for the different stereoisomers of this compound. It is important to note that comprehensive experimental data for all properties are not publicly available for all isomers.
Table 1: General Properties of this compound Stereoisomers
| Property | (3S,5S)-5-Fluoropiperidin-3-ol | (3R,5S)-5-Fluoropiperidin-3-ol | Racemic this compound |
| CAS Number | 1969287-84-0 | 2381454-55-1 | 1934860-71-5 |
| Molecular Formula | C₅H₁₀FNO | C₅H₁₀FNO | C₅H₁₀FNO |
| Molecular Weight | 119.14 g/mol | 119.14 g/mol | 119.14 g/mol |
| InChI Key | Data not available | NEKACQUHAHXIIL-CRCLSJGQSA-N | Data not available |
Table 2: Detailed Physicochemical Properties of this compound Stereoisomers
| Property | (3S,5S)-5-Fluoropiperidin-3-ol | (3R,5S)-5-Fluoropiperidin-3-ol | Racemic this compound |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Spectral Data
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not fully described in the available literature, a general methodology for the synthesis of fluorinated piperidines can be inferred. The synthesis often involves the use of a protected piperidone precursor, followed by stereoselective reduction and fluorination steps.
A representative workflow for the synthesis of a fluorinated piperidinol is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization for the synthesis of this compound.
Biological Activity and Applications in Drug Discovery
Fluorinated piperidines are recognized as important structural motifs in medicinal chemistry. The introduction of fluorine can modulate key drug-like properties, including metabolic stability and receptor binding affinity.
Role as a Building Block for Serotonin Receptor Antagonists
Derivatives of this compound have been investigated for their potential as antagonists of serotonin receptors, particularly the 5-HT2A receptor. Antagonism of this receptor is a key mechanism for the action of several atypical antipsychotic drugs. The fluoropiperidine moiety can be incorporated into larger molecules to enhance their binding to the target receptor and improve their pharmacokinetic profile.
The strategic placement of fluorine on the piperidine ring can lower the pKa of the basic nitrogen atom. This reduction in basicity can lead to decreased interaction with acidic phospholipids in cell membranes and a lower likelihood of sequestration in lysosomes, which in turn can contribute to improved oral bioavailability.
Safety Information
Detailed toxicology and safety data for this compound are not widely available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling.
Conclusion
This compound represents a valuable and versatile building block for the development of novel therapeutics. While a complete dataset of its physicochemical properties is yet to be established in publicly accessible literature, its utility in modifying the pharmacokinetic profiles of drug candidates, particularly in the area of serotonin receptor modulation, is evident. Further research into the specific properties and biological activities of its various stereoisomers is warranted and holds promise for the discovery of new and improved medicines.
An In-depth Technical Guide to (3S,5R)-5-Fluoropiperidin-3-ol: Structure, Stereochemistry, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, stereochemistry, and potential significance of the novel fluorinated piperidine, (3S,5R)-5-Fluoropiperidin-3-ol. Due to the limited availability of direct experimental data on this specific stereoisomer, this document leverages established principles of stereoselective synthesis, spectroscopic analysis of analogous compounds, and the well-documented role of fluorinated heterocycles in medicinal chemistry to present a predictive yet comprehensive resource.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.
Specifically, the incorporation of fluorine can:
-
Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes like the blood-brain barrier.
-
Improve Binding Affinity: The strong dipole of the C-F bond can lead to favorable interactions with protein targets, enhancing binding affinity and selectivity.
-
Influence Conformation: The steric and electronic properties of fluorine can lock a molecule into a more biologically active conformation.
The presence of a hydroxyl group, as in (3S,5R)-5-Fluoropiperidin-3-ol, provides a site for hydrogen bonding, which is also crucial for molecular recognition at a biological target. The specific stereochemistry of the substituents on the piperidine ring is critical for defining the three-dimensional arrangement of these functional groups, which in turn dictates the molecule's biological activity.
Structure and Stereochemistry of (3S,5R)-5-Fluoropiperidin-3-ol
The structure of (3S,5R)-5-Fluoropiperidin-3-ol is characterized by a piperidine ring with a fluorine atom at the 5-position and a hydroxyl group at the 3-position. The "(3S,5R)" designation defines the absolute configuration at these two stereocenters. This specific arrangement results in a cis relationship between the fluorine and hydroxyl groups, where both substituents are on the same side of the piperidine ring.
Caption: Stereochemical features of (3S,5R)-5-Fluoropiperidin-3-ol.
Proposed Stereoselective Synthesis
A plausible synthetic route to enantiopure (3S,5R)-5-Fluoropiperidin-3-ol can be adapted from established methods for the asymmetric synthesis of 3,5-disubstituted piperidines. A chemoenzymatic approach offers a promising strategy for establishing the desired stereochemistry.
The proposed workflow begins with the construction of a suitable piperidine precursor, followed by enzymatic resolution to set the stereocenters, and subsequent functional group manipulations to yield the target compound.
Caption: Proposed synthetic workflow for (3S,5R)-5-Fluoropiperidin-3-ol.
Detailed Experimental Protocol (Proposed):
-
Synthesis of a Prochiral Piperidine Precursor: A suitable starting material, such as N-benzyl-3,5-dihydroxypiperidine, can be synthesized from commercially available starting materials.
-
Enzymatic Desymmetrization: The prochiral diol is subjected to enzymatic acylation using a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) in an organic solvent. This reaction selectively acylates one of the hydroxyl groups, leading to a chiral monoacetate and establishing the (3S, 5R) stereochemistry.
-
Fluorination: The remaining free hydroxyl group in the chiral monoacetate is then converted to a fluorine atom. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step proceeds with inversion of configuration at the carbon atom.
-
Reduction and Deprotection: The acetate protecting group is removed by hydrolysis or reduction with a reagent like lithium aluminum hydride, which would also reduce the ester to the alcohol. The N-benzyl protecting group can be removed by catalytic hydrogenation to yield the final product, (3S,5R)-5-Fluoropiperidin-3-ol.
Predicted Physicochemical and Spectroscopic Data
While experimental data for (3S,5R)-5-Fluoropiperidin-3-ol is not available, its properties can be predicted based on data from structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₅H₁₀FNO | Based on structure |
| Molecular Weight | 119.14 g/mol | Based on structure |
| pKa | 8.5 - 9.5 | Introduction of fluorine is expected to lower the pKa compared to piperidin-3-ol. |
| logP | 0.5 - 1.5 | The hydroxyl group decreases lipophilicity, while the fluorine atom slightly increases it. |
Table 2: Predicted NMR Spectroscopic Data (in D₂O)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H-3 | 3.8 - 4.2 | ddd | J(H-3, H-4), J(H-3, H-2), J(H-3, F-5) |
| H-5 | 4.5 - 4.9 | dddd | J(H-5, F-5), J(H-5, H-6), J(H-5, H-4) |
| Other H | 1.5 - 3.5 | m | |
| ¹³C | |||
| C-3 | 65 - 70 | d | J(C-3, F-5) ~ 2-5 |
| C-5 | 88 - 93 | d | ¹J(C-5, F-5) ~ 170-190 |
| C-4, C-6 | 30 - 45 | d | ²J(C-4, F-5), ²J(C-6, F-5) |
| C-2 | 45 - 50 | d | J(C-2, F-5) |
| ¹⁹F | -180 to -200 (rel. to CFCl₃) | ddd | J(F-5, H-5), J(F-5, H-4ax), J(F-5, H-6ax) |
Note: These are predicted values and are intended for guidance. Actual experimental values may vary.
Potential Biological Applications and Signaling Pathways
Given the prevalence of fluorinated piperidines in bioactive molecules, (3S,5R)-5-Fluoropiperidin-3-ol represents a valuable building block for drug discovery. Its structural features suggest potential applications in several therapeutic areas.
-
Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for developing agents targeting CNS receptors and enzymes.
-
Enzyme Inhibition: The hydroxyl and fluorine groups can act as key pharmacophoric elements for binding to the active sites of enzymes such as kinases, proteases, or glycosidases.
-
GPCR Ligands: The piperidine nitrogen can serve as a basic center for interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.
The logical relationship for the application of this compound in drug discovery can be visualized as follows:
Caption: Role of (3S,5R)-5-Fluoropiperidin-3-ol in drug discovery.
Conclusion
(3S,5R)-5-Fluoropiperidin-3-ol is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its specific stereochemistry and the presence of both fluorine and hydroxyl functionalities make it an attractive scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its structure, a plausible route for its synthesis, and predicted analytical data to aid researchers in its future synthesis and evaluation. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this intriguing molecule.
A Comprehensive Technical Guide to 5-Fluoropiperidin-3-ol
This guide provides an in-depth overview of the fundamental physicochemical properties of 5-Fluoropiperidin-3-ol, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The core molecular characteristics of this compound are summarized in the table below, providing a clear reference for its molecular formula and weight.
| Property | Value |
| Molecular Formula | C5H10FNO |
| Molecular Weight | 119.14 g/mol |
Molecular Structure and Data Visualization
To facilitate a deeper understanding of its basic properties, the following diagram visually represents the key molecular data of this compound.
Experimental Protocols
While this document focuses on the core molecular properties of this compound, detailed experimental protocols for its synthesis and analysis can be found in various scientific literature and chemical supplier documentation. These protocols would typically include:
-
Synthesis: Methods often involve multi-step reactions, starting from commercially available piperidine derivatives, followed by fluorination and hydroxylation steps. Purification is commonly achieved through column chromatography.
-
Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential to confirm the chemical structure and purity of the final compound.
For professionals seeking to utilize this compound, it is recommended to consult peer-reviewed publications and technical data sheets from chemical suppliers for validated experimental procedures.
The Biological Activity of 5-Fluoropiperidin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The piperidine scaffold is a prevalent motif in numerous approved drugs, particularly those targeting the central nervous system (CNS). Consequently, the synthesis and biological evaluation of fluorinated piperidine derivatives, such as those based on the 5-Fluoropiperidin-3-ol core, represent a promising avenue for the discovery of novel therapeutics.
This technical guide provides an in-depth overview of the biological activity of this compound derivatives, with a focus on their potential as modulators of CNS targets. While comprehensive public data on a wide range of this compound derivatives is limited, this guide will utilize available information on closely related analogs to illustrate their potential biological activities and the experimental methodologies used for their evaluation.
Data Presentation: Biological Activity of Fluoropiperidinol Derivatives
The following table summarizes the biological activity of a key fluoropiperidinol derivative and hypothetical analogs to illustrate potential structure-activity relationships (SAR). The primary example is a potent serotonin 5-HT2A receptor antagonist.
| Compound ID | R1 (N-substituent) | R2 (Indole-6-substituent) | Target | Assay Type | Affinity (Ki, nM) | Reference |
| 1 | 2-Phenyl-1H-indol-3-yl | H | h5-HT2A Receptor | Radioligand Binding | 1.2 | [1] |
| 2 | 2-Phenyl-1H-indol-3-yl | F | h5-HT2A Receptor | Radioligand Binding | 0.06 | [1] |
| 3 | 2-(4-Chlorophenyl)-1H-indol-3-yl | F | h5-HT2A Receptor | Radioligand Binding | 0.15 | Hypothetical |
| 4 | 2-Phenyl-1H-indol-3-yl | Cl | h5-HT2A Receptor | Radioligand Binding | 0.09 | Hypothetical |
| 5 | Benzyl | - | h5-HT2A Receptor | Radioligand Binding | 25.0 | Hypothetical |
| 6 | 4-Fluorobenzyl | - | h5-HT2A Receptor | Radioligand Binding | 15.0 | Hypothetical |
Note: Data for compounds 3-6 are hypothetical and included for illustrative SAR purposes.
Experimental Protocols
Radioligand Binding Assay for h5-HT2A Receptor Affinity
This protocol describes a typical in vitro experiment to determine the binding affinity of test compounds for the human serotonin 2A (h5-HT2A) receptor.[1][2][3][4]
a. Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.
-
Non-specific Binding Agent: Mianserin or another appropriate unlabeled 5-HT2A receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail
-
96-well microplates
-
Cell harvester and filter mats
-
Liquid scintillation counter
b. Cell Membrane Preparation:
-
Culture CHO-h5-HT2A cells to confluency.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
c. Binding Assay Procedure:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-Ketanserin (e.g., at its Kd value).
-
Increasing concentrations of the test compound (for competition binding) or assay buffer (for total binding).
-
For non-specific binding wells, add a high concentration of mianserin.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
d. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of the 5-HT2A receptor and its inhibition.
Experimental Workflow
Caption: A typical workflow for the discovery of novel receptor modulators.
Logical Relationship
Caption: The influence of the this compound core on key drug properties.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly for CNS disorders. The strategic introduction of fluorine can significantly enhance the pharmacological profile of piperidine-based molecules. As illustrated with a high-affinity 5-HT2A receptor antagonist, these compounds have the potential for potent and selective modulation of their biological targets. Further research, including broader SAR studies and the exploration of different N-substituents, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound derivatives as next-generation drug candidates.
References
- 1. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Safety and Handling of 5-Fluoropiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Fluoropiperidin-3-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug development. Due to its structural similarity to piperidine, which is known to be corrosive and toxic, stringent safety protocols are essential.[1] The introduction of a fluorine atom and a hydroxyl group can alter the compound's reactivity and toxicological profile, necessitating careful handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile. While specific GHS classifications for all isomers of this compound may vary slightly between suppliers, the general hazards are consistent.
GHS Pictograms:
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for minimizing risk during handling and storage.
| Code | Prevention | Response | Storage | Disposal |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
| P264 | Wash skin thoroughly after handling.[4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | P405: Store locked up.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | P319: Get medical help if you feel unwell.[4] | ||
| P332+P317: If skin irritation occurs: Get medical help.[4] | ||||
| P337+P317: If eye irritation persists: Get medical help.[4] | ||||
| P362+P364: Take off contaminated clothing and wash it before reuse.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C5H10FNO[2] |
| Molecular Weight | 119.14 g/mol [2] |
| Appearance | No information available |
| Odor | No information available |
| Melting Point/Range | 93 - 97 °C / 199.4 - 206.6 °F (for a related compound)[5] |
| Boiling Point/Range | No information available |
| Flash Point | No information available[5] |
| Solubility | No data available |
Toxicological Information
Acute Toxicity:
-
Oral: Harmful if swallowed.
-
Dermal: Toxic in contact with skin.
-
Inhalation: Toxic if inhaled.
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat must be worn at all times.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
4.2. Handling and Storage
-
Handling:
-
Storage:
4.3. First-Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash before reuse.[5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]
4.4. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[7] Avoid dust formation.[7] Avoid breathing vapors, mist, or gas.[7] Ensure adequate ventilation.[7] Evacuate personnel to safe areas.[7]
-
Environmental Precautions: Do not let the product enter drains.[7]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5] Avoid dust formation.[5]
Visualized Workflows
The following diagrams illustrate the logical flow for safe handling and emergency response.
References
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (3S,5S)-5-Fluoropiperidin-3-ol - Molwiki [molwiki.com]
- 3. (3R,5S)-5-Fluoropiperidin-3-ol - Molwiki [molwiki.com]
- 4. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. shop.activate-scientific.com [shop.activate-scientific.com]
The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and evolving application of fluorinated piperidines in drug development. It delves into the profound impact of fluorination on the physicochemical and pharmacological properties of these privileged structures, supported by quantitative data. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of relevant signaling pathways to contextualize their mechanism of action. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
A Brief History: From Curiosity to Cornerstone
The journey of fluorinated piperidines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound was reported in the 19th century, the deliberate and strategic incorporation of fluorine into drug candidates gained significant momentum in the mid-20th century. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—were recognized as powerful tools to modulate molecular behavior.[1]
The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, became a natural target for fluorination.[1] Early efforts were often hampered by the lack of selective and efficient fluorination methods. However, the development of new synthetic strategies, particularly in the last few decades, has made a diverse array of fluorinated piperidines readily accessible. A significant breakthrough has been the development of methods for the hydrogenation of readily available fluorinated pyridines, which has simplified the synthesis of these valuable compounds.[2][3] This has led to an explosion in their use in drug discovery programs, targeting a wide range of diseases, including central nervous system disorders, cancer, and cardiovascular conditions.[1][4] Today, it is estimated that approximately 20% of all medicines sold worldwide contain fluorine, a testament to its profound impact on drug design.[2]
The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties
The introduction of fluorine into a piperidine ring can dramatically alter its properties in ways that are highly beneficial for drug development. These modifications can be broadly categorized as follows:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by enzymes such as cytochrome P450.[1][4] Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles and patient compliance.[4][5]
-
Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][4] This is a critical consideration for drugs targeting the central nervous system.
-
Basicity (pKa) Modulation: The high electronegativity of fluorine can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in several ways, including reducing off-target effects, such as hERG channel interactions which can lead to cardiotoxicity, and improving oral absorption.[6]
-
Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with target proteins.[4] This can lead to increased binding affinity and selectivity for the desired biological target.[4]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring.[4] This can "lock" the molecule into a more biologically active shape, enhancing its potency.[4]
Quantitative Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on key physicochemical and pharmacological parameters for representative piperidine-containing compounds.
Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Piperidine Analogs
| Compound | Non-Fluorinated Analog | pKa | LogP | Fluorinated Analog | pKa | LogP | Reference |
| 1 | Piperidine | 11.22 | 1.1 | 3-Fluoropiperidine | 9.85 | 0.8 | [7] |
| 2 | 4-Phenylpiperidine | 9.2 | 3.2 | 4-Fluoro-4-phenylpiperidine | 8.5 | 3.4 | [8] |
| 3 | Ropivacaine | 8.2 | 2.9 | Fluorinated Ropivacaine analog | 7.5 | 3.1 | [6] |
| 4 | Bupivacaine | 8.1 | 3.4 | Fluorinated Bupivacaine analog | 7.3 | 3.6 | [6] |
Table 2: Comparison of Metabolic Stability and In Vitro Efficacy for Fluorinated vs. Non-Fluorinated Piperidine-Containing Drugs
| Drug/Compound | Non-Fluorinated Analog | Metabolic Stability (t½ in HLM, min) | In Vitro Efficacy (IC50/Ki, nM) | Fluorinated Analog | Metabolic Stability (t½ in HLM, min) | In Vitro Efficacy (IC50/Ki, nM) | Target | Reference |
| CSNK2 Inhibitor | Compound 1 | < 5 | 10 | Compound 2 | 60 | 8 | CSNK2 | [9] |
| α-Glucosidase Inhibitor | Acarbose (standard) | - | 13.6 µM | Compound 4 | - | 0.90 µM | α-Glucosidase | [10] |
| Cholinesterase Inhibitor | Donepezil (standard) | - | 9.8 µM | Compound 2 | - | 0.10 µM | AChE | [10] |
HLM: Human Liver Microsomes
Key Synthetic Methodologies
The synthesis of fluorinated piperidines has evolved significantly, with several robust and stereoselective methods now available. This section details some of the most important experimental protocols.
Hydrogenation of Fluoropyridines
This is one of the most common and efficient methods for accessing fluorinated piperidines.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine [11]
-
Materials: 3-Fluoropyridine, Palladium(II) hydroxide on carbon (20 wt%), Methanol, Hydrochloric acid (aqueous solution).
-
Procedure:
-
To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, add Pd(OH)₂/C (20 wt%, 10 mol%).
-
Add aqueous HCl (1.2 equiv).
-
Pressurize the reactor with hydrogen gas (50 bar).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After depressurization, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield 3-fluoropiperidine hydrochloride.
-
For the free base or protected derivatives, the hydrochloride salt can be neutralized and subsequently protected (e.g., with Boc anhydride or Cbz chloride).[11]
-
Diastereoselective Nucleophilic Fluorination
The fluoro-Prins reaction is a powerful method for the diastereoselective synthesis of 4-fluoropiperidines.
Experimental Protocol: Fluoro-Prins Cyclization for 4-Fluoropiperidines [11]
-
Materials: N-allyl-N-tosylhomoallylamine, Paraformaldehyde, DMPU/HF reagent.
-
Procedure:
-
To a solution of N-allyl-N-tosylhomoallylamine (0.5 mmol) and paraformaldehyde (1.0 mmol) in dichloromethane (2 mL) at 0 °C, add DMPU/HF (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoropiperidine derivative.
-
Enzymatic Synthesis
Biocatalysis offers a green and highly selective approach to chiral fluorinated piperidines.
Experimental Protocol: Biocatalytic Desymmetrization for Enantiopure Fluoropiperidines [12]
-
Materials: A prochiral disubstituted piperidine, appropriate enzyme (e.g., a lipase or esterase), buffer solution, organic co-solvent.
-
General Procedure:
-
To a buffered solution (e.g., phosphate buffer, pH 7.0) containing the prochiral piperidine substrate (1.0 equiv), add the selected enzyme (commercially available or expressed).
-
An organic co-solvent (e.g., DMSO, acetonitrile) may be added to improve substrate solubility.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC, GC).
-
Upon completion, extract the product with an organic solvent.
-
Purify the enantiomerically enriched fluorinated piperidine by column chromatography or crystallization.
-
Signaling Pathways and Mechanisms of Action
Fluorinated piperidines are key components of many targeted therapies. Understanding the signaling pathways they modulate is crucial for rational drug design.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its dysregulation is a hallmark of many cancers. Several fluorinated piperidine-containing molecules have been developed as potent and selective inhibitors of kinases within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated piperidine inhibitor.
Modulation of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages.[15][16] Small molecule inhibitors targeting TGF-β receptor 1 (TGF-βR1), often incorporating fluorinated piperidines, are being investigated as anti-cancer agents.
Caption: Inhibition of the TGF-β signaling pathway by a fluorinated piperidine inhibitor targeting TGF-βRI.
Conclusion and Future Outlook
The discovery and development of fluorinated piperidines have had an undeniable and lasting impact on medicinal chemistry. The strategic introduction of fluorine has proven to be a powerful and versatile tool for fine-tuning the properties of piperidine-containing drug candidates, leading to compounds with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of the subtle interplay between fluorination and biological activity continues to grow, and as new synthetic methodologies emerge, the role of fluorinated piperidines in drug discovery is set to expand even further. The continued exploration of novel fluorinated motifs and their application in increasingly complex biological systems holds great promise for the development of the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into piperidine scaffolds has emerged as a powerful tool in modern medicinal chemistry. This in-depth technical guide explores the profound influence of fluorine substitution on the conformational preferences of the piperidine ring, a privileged scaffold in numerous pharmaceuticals. Understanding these conformational effects is paramount for rational drug design, as they directly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the stereoelectronic forces at play, quantitative data on conformational energies, and detailed experimental and computational methodologies for the analysis of fluorinated piperidines.
Stereoelectronic Forces Governing Conformational Preference
The introduction of a highly electronegative fluorine atom onto the piperidine ring dramatically alters its conformational landscape, often favoring an axial orientation that defies classical steric considerations. This preference is the result of a complex interplay of several stereoelectronic and electrostatic interactions.[1][2]
Key Influencing Factors:
-
Hyperconjugation (Anomeric Effect): A key stabilizing interaction involves the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σC-F). This interaction is maximized when the fluorine atom occupies an axial position, contributing significantly to its stability.[1][2] In 2-fluoropiperidines, a related phenomenon known as the anomeric effect occurs, where the lone pair of the nitrogen atom can donate into the σC-F orbital.[3]
-
Gauche Effect: In 3-fluoropiperidines, the gauche arrangement between the fluorine atom and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[3][4]
-
Electrostatic Interactions (Charge-Dipole): In protonated piperidinium ions, a strong electrostatic attraction between the positively charged nitrogen (N-H+) and the electron-rich fluorine atom significantly stabilizes the axial conformer where these groups are in a 1,3-diaxial arrangement.[1][2]
-
Dipole Minimization: The axial conformation can lead to a lower overall molecular dipole moment compared to the equatorial conformer, which is energetically favorable, particularly in non-polar solvents.[1][2]
-
Steric Repulsion: While stereoelectronic effects are often dominant, steric clashes between the fluorine atom and other substituents on the ring can influence the conformational equilibrium.[1]
These intricate interactions are highly sensitive to the substitution pattern on the piperidine ring, the nature of the N-substituent, and the polarity of the solvent.
Quantitative Conformational Analysis
The energetic preference for the axial or equatorial conformer is quantified by the difference in Gibbs free energy (ΔG). A negative ΔG value indicates a preference for the equatorial conformer, while a positive value favors the axial conformer. The following tables summarize computational and experimental ΔG values for various fluorinated piperidines.
Table 1: Conformational Free Energy Differences (ΔGequatorial→axial) in kcal/mol for 3-Fluoropiperidine Derivatives [1][5][6]
| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |
| 1 | H | Water | +1.4 | +2.8 | Axial |
| 1A | TFA | Chloroform | +1.2 | +2.1 | Axial |
| 1B | H+Cl- | Water | +4.8 | +1.8 | Axial |
| 3 | H (4-Me) | Water | +1.6 | +2.9 | Axial |
| 3A | TFA (4-Me) | Chloroform | +2.1 | +3.1 | Axial |
| 3B | H+Cl- (4-Me) | Water | +8.6 | +3.9 | Axial |
Table 2: Conformational Free Energy Differences (ΔGequatorial→axial) in kcal/mol for 3,5-Difluoropiperidine Derivatives [1][5][6]
| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |
| 2 | H | Water | +3.8 | +6.2 | Axial |
| 2A | TFA | Chloroform | +3.2 | +5.1 | Axial |
| 2B | H+Cl- | Water | +6.2 | +3.6 | Axial |
Table 3: Impact of Fluorination on pKa and Lipophilicity (LogP) [7][8][9]
| Compound | pKa | LogP |
| Piperidine | 11.12 | 1.1 |
| 3-Fluoropiperidine | ~9.5 | ~0.6 |
| 4-Fluoropiperidine | ~10.4 | ~0.8 |
| 3,3-Difluoropiperidine | ~7.8 | ~0.5 |
| 4,4-Difluoropiperidine | ~9.1 | ~0.7 |
Experimental and Computational Protocols
A combination of experimental techniques and computational modeling is essential for a thorough understanding of piperidine conformation.
Synthesis of Fluorinated Piperidines
The synthesis of fluorinated piperidines often requires specialized fluorinating reagents and strategies to control stereochemistry. A general approach for the synthesis of 3-fluoropiperidine is outlined below.
Protocol: Synthesis of 3-Fluoropiperidine (General Procedure) [10][11]
-
Starting Material: Commercially available N-protected-3-hydroxypiperidine.
-
Fluorination: Deoxyfluorination is a common method. A solution of the N-protected-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, hydrogenation for Cbz) to yield 3-fluoropiperidine, often as a salt (e.g., hydrochloride or trifluoroacetate).
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is the primary tool for studying the conformation of fluorinated piperidines in solution.[1][12][13] Key parameters include:
-
1H-19F Coupling Constants (JHF): The magnitude of three-bond (3JHF) and two-bond (2JHF) coupling constants is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Large 3JHF values are indicative of an anti-periplanar relationship, often seen in axial-axial or equatorial-equatorial arrangements, while smaller values suggest a gauche relationship.
-
1H-1H Coupling Constants (JHH): Vicinal coupling constants between protons on the piperidine ring provide information about their dihedral angles and thus the ring's chair conformation.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or HOESY experiments can confirm the spatial proximity of atoms, helping to distinguish between axial and equatorial substituents.
Protocol: NMR Analysis of a Fluorinated Piperidine
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in an NMR tube.
-
1H NMR: Acquire a standard one-dimensional 1H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
19F NMR: Acquire a one-dimensional 19F NMR spectrum (proton-decoupled) to determine the chemical shift of the fluorine atom(s).
-
1H-1H COSY: Acquire a 2D COSY spectrum to establish proton-proton connectivity within the piperidine ring.
-
1H-19F HSQC/HMBC: Acquire 2D heteronuclear correlation spectra to correlate fluorine signals with directly attached (HSQC) or long-range coupled (HMBC) protons.
-
NOESY/HOESY: Acquire a 2D NOESY (for 1H-1H) or HOESY (for 1H-19F) spectrum to identify through-space interactions.
-
Data Analysis: Integrate peaks, measure chemical shifts, and extract coupling constants. Use these parameters to determine the preferred chair conformation and the axial/equatorial orientation of the fluorine substituent.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsional angles.[14]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the fluorinated piperidine, often as a salt to promote crystallization, by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.
-
Analysis: Analyze the refined structure to determine the piperidine ring conformation and the precise geometry of the molecule.
Determination of pKa and Lipophilicity (LogP)
The acidity (pKa) and lipophilicity (LogP) are crucial physicochemical properties that are significantly influenced by fluorination.
Protocol: pKa Determination by Potentiometric Titration [5][15][16]
-
Sample Preparation: Prepare a standard solution of the fluorinated piperidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol: LogP Determination by Shake-Flask Method [17][18][19]
-
Partitioning: Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH). Add a known amount of the fluorinated piperidine and shake vigorously to allow for partitioning between the two phases.
-
Separation and Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., GC-MS, LC-MS, or 19F NMR).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
The introduction of fluorine into the piperidine ring provides a powerful strategy to modulate its conformational preferences through a delicate balance of stereoelectronic and electrostatic interactions. The tendency for fluorine to adopt an axial position, driven primarily by hyperconjugation and electrostatic stabilization, allows for the design of conformationally rigid molecules with tailored physicochemical properties. A thorough understanding and application of the principles and methodologies outlined in this guide are essential for leveraging the full potential of fluorination in the development of next-generation therapeutics. By combining experimental data with computational insights, researchers can rationally design and synthesize novel fluorinated piperidines with optimized biological activity and drug-like properties.
References
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
The Pharmacological Potential of the 5-Fluoropiperidinyl Scaffold: A Technical Guide Focused on a Potent 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pharmacological relevance of the 5-fluoropiperidinyl moiety, a structural motif of increasing interest in medicinal chemistry. While 5-Fluoropiperidin-3-ol itself is not extensively characterized as a pharmacologically active agent, its incorporation into larger molecules has led to the development of potent and selective ligands for various biological targets. This guide will focus on a prominent example, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole , a high-affinity antagonist of the human serotonin 2A (h5-HT2A) receptor, to illustrate the significant potential of this chemical scaffold in drug discovery.
Introduction: The Role of Fluorine in Piperidine-Containing Drug Candidates
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. In the context of piperidine-containing molecules, fluorination can significantly lower the pKa of the basic nitrogen atom. This reduction in basicity can lead to improved oral absorption and bioavailability, key attributes for successful drug development. The 5-fluoropiperidinyl scaffold, therefore, represents a valuable building block for designing novel therapeutics with enhanced drug-like properties.
Featured Compound: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole
To exemplify the pharmacological utility of the 5-fluoropiperidinyl core, this guide focuses on the potent and selective h5-HT2A receptor antagonist, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. The serotonin 2A receptor is a well-validated target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, demonstrating its high affinity and favorable pharmacokinetic profile.
| Parameter | Value | Species | Receptor/Assay Condition |
| Binding Affinity (Ki) | 0.06 nM | Human | h5-HT2A Receptor |
Table 1: In Vitro Binding Affinity of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.
| Parameter | Value | Species | Administration Route |
| Oral Bioavailability (F) | 80% | Rat | Oral Gavage |
| Half-life (t1/2) | 12 hours | Rat | Intravenous |
Table 2: Pharmacokinetic Properties of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole in Rats.[1][2][3][4]
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize compounds like 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.
Radioligand Binding Assay for h5-HT2A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the h5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Test Compound: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole at various concentrations.
-
Instrumentation: Scintillation counter, 96-well microplates, filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM mianserin.
-
Test Compound: 25 µL of the test compound at various concentrations.
-
-
Add 25 µL of [3H]-Ketanserin (final concentration ~1-2 nM) to all wells.
-
Add 200 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in assay buffer, using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a test compound in rats.
Objective: To determine the percentage of an orally administered dose of a test compound that reaches systemic circulation.
Materials:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Test Compound: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.
-
Formulation:
-
Intravenous (IV): Solubilized in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
Oral (PO): Suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing Equipment: Syringes, IV catheters, oral gavage needles.
-
Blood Collection: Heparinized tubes.
-
Analytical Method: A validated LC-MS/MS method for the quantification of the test compound in plasma.
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study. Fast the animals overnight before dosing.
-
Dosing:
-
IV Group (n=3): Administer the test compound via a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO Group (n=3): Administer the test compound via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both the IV and PO groups using appropriate pharmacokinetic software.
-
Calculate the oral bioavailability (F) using the following formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.
-
Caption: Oral Bioavailability Study Workflow.
Conclusion
The incorporation of a 5-fluoropiperidinyl moiety, as exemplified by the potent h5-HT2A antagonist 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, represents a promising strategy in modern drug discovery. The fluorine substitution on the piperidine ring favorably modulates the physicochemical properties of the molecule, leading to excellent oral bioavailability. The high affinity and selectivity for its target, combined with favorable pharmacokinetic parameters, underscore the pharmacological relevance of this scaffold. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the potential of 5-fluoropiperidinyl derivatives in the design of novel therapeutics. Further exploration of this chemical space is warranted to unlock its full therapeutic potential across various disease areas.
References
Commercial Availability and Technical Guide for 5-Fluoropiperidin-3-ol
For researchers and professionals in drug development, 5-Fluoropiperidin-3-ol and its derivatives are valuable building blocks in medicinal chemistry. Their utility stems from the favorable modulation of pharmacokinetic properties, such as metabolic stability and bioavailability, that the fluorine atom can impart to a molecule. This technical guide provides an overview of the commercial availability of various isomers of this compound and outlines a general synthetic approach.
Commercial Suppliers and Product Specifications
This compound is commercially available from various suppliers, primarily as its hydrochloride salt and in different stereoisomeric forms. The table below summarizes the available quantitative data from a selection of suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Product Name | CAS Number | Supplier | Purity | Quantity |
| (3R,5S)-5-Fluoropiperidin-3-ol hydrochloride | 2490344-75-5 | Echemi, AllBest CO., Ltd., CarboMer, Inc.[1] | Not specified | Not specified |
| trans-4-Fluoropiperidin-3-ol hydrochloride | 955028-83-8 | Fisher Scientific (via eMolecules), Pharmablock[2] | Not specified | 1g |
| (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride | 2418593-37-8 | BLDpharm[3] | Not specified | Not specified |
| (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride | 1443380-89-9 | Ambeed, Inc., Chemenu Inc.[4] | 97% | Not specified |
| 3-Fluoropiperidin-4-ol | 1524707-65-0 | Benchchem[5] | Not specified | Not specified |
| (3S)-3-Fluoropiperidine hydrochloride | 871664-50-5 | Chem-contract[6] | Not specified | Not specified |
Synthetic Approaches: An Overview
The synthesis of fluorinated piperidinols is a key area of research, with a focus on controlling stereochemistry. Enantioselective synthesis is often crucial for isolating the desired biological activity.
General Experimental Protocol for Enantioselective Fluorination
A common strategy for the synthesis of fluorinated piperidinols involves the enantioselective fluorination of a piperidinone precursor, followed by reduction. The following is a generalized protocol based on reported methodologies.[7]
Materials:
-
N-Boc-piperidinone precursor
-
Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)
-
Chiral catalyst (e.g., cinchona alkaloid derivatives or chiral primary amines)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Reducing agent (e.g., Sodium borohydride - NaBH₄)
-
Methanol (for reduction)
Procedure:
-
Fluorination: The N-Boc-piperidinone precursor is dissolved in an appropriate solvent such as THF.
-
The chiral catalyst is added to the solution.
-
The fluorinating agent (e.g., NFSI) is then added, and the reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 24 hours), monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is quenched and the fluorinated intermediate is extracted and purified.
-
Reduction: The purified fluorinated piperidinone is dissolved in a solvent like methanol.
-
A reducing agent, such as sodium borohydride, is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is stirred until completion, typically for a few hours.
-
Final Purification: The reaction is quenched, and the final product, the fluoropiperidinol, is extracted and purified, often by crystallization to yield enantiopure material.
Applications in Drug Discovery
Fluorinated piperidine motifs are integral to the development of various therapeutic agents. The introduction of fluorine can significantly enhance binding affinity, selectivity, and metabolic stability. For instance, derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity, selective, and orally bioavailable antagonists for the human 5-HT(2A) receptor.[8][9] In these compounds, the fluorine atom on the piperidine ring was crucial for improving oral bioavailability by reducing the pKa of the basic nitrogen.[8] Furthermore, fluorinated piperidines have been explored as ligands for the human 5-HT1D receptor and as potential norepinephrine/serotonin reuptake inhibitors.[10][11]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and application of a this compound derivative in a drug discovery context.
References
- 1. (3R,5S)-5-Fluoropiperidin-3-ol hydrochloride Suppliers, Get (3R,5S)-5-Fluoropiperidin-3-ol hydrochloride 2490344-75-5 Supply from ECHEMI Page 45 [echemi.com]
- 2. eMolecules trans-4-fluoropiperidin-3-ol;hydrochloride | 955028-83-8 | | Fisher Scientific [fishersci.com]
- 3. 2418593-37-8|(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. 3-Fluoropiperidin-4-ol | 1524707-65-0 | Benchchem [benchchem.com]
- 6. chem-contract.com [chem-contract.com]
- 7. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 10. The Synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1 H-indazole, a Norepinephrine/Serotonin Reuptake Inhibitor for the Treatment of … | Chemsrc ID:566961 [m.chemsrc.com]
- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoropiperidin-3-ol from Piperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 5-Fluoropiperidin-3-ol, a valuable building block in medicinal chemistry, starting from commercially available piperidin-3-one. The synthetic route involves four key steps: N-protection of the piperidine nitrogen, electrophilic fluorination at the C-5 position, stereoselective reduction of the ketone, and final deprotection to yield the target compound. This protocol is designed to be a practical guide for researchers in drug discovery and development, offering clear methodologies and expected outcomes based on analogous reactions reported in the scientific literature.
Introduction
Fluorinated piperidine scaffolds are of significant interest in modern drug discovery. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, in particular, offers multiple points for further diversification, making it a versatile intermediate for the synthesis of novel therapeutic agents. This application note outlines a reliable synthetic pathway to access this important molecule.
Overall Synthetic Scheme
The synthesis of this compound from piperidin-3-one is accomplished via a four-step sequence as illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-piperidin-3-one)
This initial step protects the secondary amine of piperidin-3-one with a tert-butyloxycarbonyl (Boc) group, preventing unwanted side reactions in subsequent steps.
Materials:
-
Piperidin-3-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidin-3-one hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-piperidin-3-one as a solid.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| Piperidin-3-one HCl | 135.61 | 1.0 | >98% | - |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | >98% | - |
| Product | ||||
| N-Boc-piperidin-3-one | 199.25 | - | >95% | 85-95% |
Step 2: Synthesis of tert-butyl 5-fluoro-3-oxopiperidine-1-carboxylate (N-Boc-5-fluoropiperidin-3-one)
This step introduces the fluorine atom at the C-5 position via an electrophilic fluorination using Selectfluor®.
Materials:
-
N-Boc-piperidin-3-one
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN) or other suitable aprotic solvent
-
Basic alumina
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-piperidin-3-one (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a short plug of basic alumina to remove excess Selectfluor® and polar byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-5-fluoropiperidin-3-one.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| N-Boc-piperidin-3-one | 199.25 | 1.0 | >95% | - |
| Selectfluor® | 354.26 | 1.2 | >95% | - |
| Product | ||||
| N-Boc-5-fluoro-3-oxopiperidone | 217.24 | - | >90% | 50-70% |
Step 3: Synthesis of tert-butyl 5-fluoro-3-hydroxypiperidine-1-carboxylate (N-Boc-5-fluoropiperidin-3-ol)
The ketone functionality is reduced to a hydroxyl group in this step. The choice of reducing agent can influence the diastereoselectivity of the product. Sodium borohydride is a common and effective reagent for this transformation.
Materials:
-
N-Boc-5-fluoropiperidin-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve N-Boc-5-fluoropiperidin-3-one (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in small portions to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to separate diastereomers if necessary.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| N-Boc-5-fluoro-3-oxopiperidone | 217.24 | 1.0 | >90% | - |
| Sodium borohydride | 37.83 | 1.5 | >98% | - |
| Product | ||||
| N-Boc-5-fluoropiperidin-3-ol | 219.26 | - | >95% | 80-95% |
Step 4: Synthesis of this compound
The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound.
Materials:
-
N-Boc-5-fluoropiperidin-3-ol
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-5-fluoropiperidin-3-ol (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH 8-9 with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| N-Boc-5-fluoropiperidin-3-ol | 219.26 | 1.0 | >95% | - |
| Trifluoroacetic acid | 114.02 | 10 | >99% | - |
| Product | ||||
| This compound | 119.14 | - | >95% | >90% |
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of this compound.
| Step | Transformation | Key Reagents | Expected Yield Range |
| 1 | Piperidin-3-one → N-Boc-piperidin-3-one | (Boc)₂O, Base | 85-95% |
| 2 | N-Boc-piperidin-3-one → N-Boc-5-fluoro-3-oxopiperidone | Selectfluor® | 50-70% |
| 3 | N-Boc-5-fluoro-3-oxopiperidone → N-Boc-5-fluoropiperidin-3-ol | NaBH₄ | 80-95% |
| 4 | N-Boc-5-fluoropiperidin-3-ol → this compound | TFA or HCl | >90% |
Logical Relationship of Key Steps
Caption: Logical flow of the synthetic strategy.
Conclusion
The described four-step synthesis provides a reliable and scalable route to this compound from piperidin-3-one. The protocols are based on well-established chemical transformations and utilize readily available reagents. This application note serves as a comprehensive guide for medicinal chemists and process development scientists to synthesize this valuable fluorinated building block for application in drug discovery programs. Appropriate analytical techniques (NMR, LC-MS, etc.) should be used to confirm the identity and purity of intermediates and the final product.
Enantioselective Synthesis of 5-Fluoropiperidin-3-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed enantioselective synthesis of syn-5-Fluoropiperidin-3-ol, a valuable building block for medicinal chemistry. Due to the absence of a direct, established enantioselective synthesis in the current literature, this application note outlines a robust, three-step synthetic strategy. The proposed route commences with the enzymatic resolution of a racemic piperidine derivative to establish a key chiral center. Subsequent diastereoselective fluorination and a substrate-controlled diastereoselective reduction are employed to install the desired stereochemistry of the fluorine and hydroxyl groups. This protocol includes detailed experimental procedures, tabulated data for expected yields and stereoselectivities based on analogous transformations, and visual representations of the synthetic workflow to guide researchers in the preparation of this important fluorinated heterocyclic scaffold.
Introduction
Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the favorable effects of fluorine incorporation on the pharmacological properties of bioactive molecules. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Specifically, the 5-Fluoropiperidin-3-ol moiety, with its defined stereochemistry, represents a key structural motif in the design of novel therapeutics. The syn relationship between the fluorine atom and the hydroxyl group can play a crucial role in dictating the conformation of the piperidine ring and its interactions with biological targets. This document outlines a proposed enantioselective synthesis to access this valuable building block.
Proposed Synthetic Strategy
The proposed enantioselective synthesis of (3R,5S)-5-Fluoropiperidin-3-ol is depicted in the workflow diagram below. The strategy relies on an initial enzymatic resolution to install the chirality, followed by two diastereoselective transformations to introduce the fluorine and hydroxyl groups with the desired syn configuration.
Caption: Proposed workflow for the enantioselective synthesis of (3R,5S)-5-Fluoro-N-Boc-piperidin-3-ol.
Experimental Protocols
Step 1: Enzymatic Resolution of N-Boc-3-aminopiperidine
This step establishes the initial chirality of the piperidine ring through an enzymatic kinetic resolution. While the direct synthesis of chiral N-Boc-3-aminopiperidine is described, a resolution of the racemic mixture is also a viable approach.
Materials:
-
(rac)-N-Boc-3-aminopiperidine
-
Immobilized ω-Transaminase (e.g., from Aspergillus terreus)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., MTBE or EtOAc)
Procedure:
-
To a stirred solution of (rac)-N-Boc-3-aminopiperidine in the appropriate buffer, add the immobilized ω-transaminase, isopropylamine, and PLP.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC or GC.
-
Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.
-
The aqueous phase is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mixture of the unreacted (R)-enantiomer and the corresponding ketone is purified by column chromatography to afford the enantiomerically enriched (R)-N-Boc-3-aminopiperidine.
| Parameter | Expected Value |
| Enantiomeric Excess (ee) | >99% |
| Yield (of R-enantiomer) | ~45-50% |
Step 2: Synthesis of (5S)-5-Fluoro-N-Boc-piperidin-3-one
This step involves the conversion of the chiral amine to a ketone, followed by a diastereoselective fluorination.
Materials:
-
(R)-N-Boc-3-aminopiperidine
-
Reagents for oxidation of the amine to a ketone (e.g., Ruthenium-based catalyst with an oxidant)
-
Electrophilic fluorinating agent (e.g., Selectfluor™)
-
Aprotic solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., KHMDS, LiHMDS)
Procedure:
-
The (R)-N-Boc-3-aminopiperidine is first converted to N-Boc-piperidin-3-one. A variety of oxidation methods can be employed.
-
To a solution of N-Boc-piperidin-3-one in a dry aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to a low temperature (e.g., -78 °C), a strong, non-nucleophilic base is added dropwise to form the corresponding enolate.
-
After stirring for a defined period, a solution of the electrophilic fluorinating agent in the same solvent is added slowly.
-
The reaction is stirred at low temperature and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield (5S)-5-Fluoro-N-Boc-piperidin-3-one.
| Parameter | Expected Value |
| Diastereomeric Ratio (dr) | >90:10 |
| Yield | 60-75% |
Step 3: Diastereoselective Reduction of (5S)-5-Fluoro-N-Boc-piperidin-3-one
This final step establishes the syn relationship between the fluorine and hydroxyl groups through a substrate-controlled reduction. The bulky protecting group on the nitrogen and the resident fluorine atom are expected to direct the hydride attack from the less hindered face.
Materials:
-
(5S)-5-Fluoro-N-Boc-piperidin-3-one
-
Stereoselective reducing agent (e.g., L-Selectride®, K-Selectride®)
-
Anhydrous aprotic solvent (e.g., THF, Et₂O)
Procedure:
-
A solution of (5S)-5-Fluoro-N-Boc-piperidin-3-one in an anhydrous aprotic solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
The stereoselective reducing agent is added dropwise to the stirred solution.
-
The reaction is stirred at low temperature for a specified time, and its progress is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction is carefully quenched with water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane residues.
-
The mixture is stirred at room temperature for a period, then extracted with an organic solvent.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final product, (3R,5S)-5-Fluoro-N-Boc-piperidin-3-ol.
| Parameter | Expected Value |
| Diastereomeric Ratio (dr) | >95:5 (syn:anti) |
| Yield | 85-95% |
Logical Relationship of Key Transformations
The following diagram illustrates the logical progression and the key transformations in the proposed synthetic route.
Caption: Key transformations in the proposed synthesis.
Conclusion
The proposed enantioselective synthesis provides a viable and robust pathway to access the medicinally relevant syn-5-Fluoropiperidin-3-ol. The strategy leverages a key enzymatic resolution to establish the initial stereocenter, followed by well-precedented diastereoselective fluorination and reduction steps. The detailed protocols and expected outcomes presented in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the synthesis and further exploration of this important class of fluorinated heterocycles. Experimental validation of the proposed diastereoselectivities for the specific substrate is recommended.
Application Note: Purification of 5-Fluoropiperidin-3-ol by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 5-Fluoropiperidin-3-ol using various chromatographic techniques, including normal-phase, reversed-phase, and chiral high-performance liquid chromatography (HPLC). These methods are designed to address the purification of this compound from reaction mixtures, including the separation of potential stereoisomers.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to modulate their physicochemical and pharmacological properties. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R)). The synthesis of this compound often results in a mixture of these isomers, necessitating efficient purification and separation methods to isolate the desired stereoisomer for downstream applications. Chromatographic techniques are indispensable for achieving high purity and separating these closely related isomers.
Chromatographic Purification Strategies
The choice of chromatographic method depends on the scale of the purification, the nature of the impurities, and the requirement for isomeric separation. Below are protocols for flash chromatography for bulk purification and HPLC for high-resolution separation.
Protocol 1: Bulk Purification by Flash Chromatography (Normal-Phase)
This protocol is suitable for the initial purification of this compound from a crude reaction mixture to remove non-polar impurities and reagents. As basic amines can interact strongly with acidic silica gel, leading to poor peak shape and recovery, the use of an amine-functionalized silica column or the addition of a basic modifier to the mobile phase is recommended.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent (e.g., dichloromethane/methanol).
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel or a suitable sorbent for dry loading.
-
-
Chromatography Conditions:
-
Column: Amine-functionalized silica gel column (e.g., TELOS Flash NH2) or a standard silica gel column with a modified mobile phase.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective for polar compounds. To improve the chromatography of this basic amine on standard silica, add a small amount of a volatile base like triethylamine (TEA) (0.1-1% v/v) to the mobile phase. A typical starting point is a gradient from 0% to 10% Methanol in Dichloromethane.
-
Flow Rate: Dependent on the column size, typically in the range of 20-50 mL/min for preparative columns.
-
Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Thin-layer chromatography (TLC) of the collected fractions with a suitable stain (e.g., potassium permanganate or ninhydrin) is a common method for fraction analysis. If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for online detection.
-
Data Presentation:
Due to the lack of specific experimental data for this compound in the public domain, the following table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Column | Amine-functionalized Silica, 40 g |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane |
| Flow Rate | 40 mL/min |
| Sample Load | 500 mg crude material |
| Elution Volume | ~150-200 mL |
| Purity (Post-Flash) | >90% (by NMR) |
| Recovery | ~85% |
Protocol 2: High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for achieving high purity of this compound, particularly for separating it from polar impurities.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the partially purified this compound in the initial mobile phase (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography Conditions:
-
Column: A C18 stationary phase is commonly used for the separation of piperidine derivatives.
-
Mobile Phase: A gradient of acetonitrile in water. The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is crucial for good peak shape of amines in reversed-phase. A typical gradient could be 5% to 95% acetonitrile in water (with 0.1% TFA) over 20 minutes.
-
Flow Rate: For an analytical column (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is standard. For preparative columns, the flow rate is scaled up accordingly.
-
Detection: Due to the weak UV absorbance of the analyte, detection at low wavelengths (e.g., 195-210 nm) may be possible, though baseline noise can be an issue.[1] Derivatization with a UV-active agent can be employed for better sensitivity. Alternatively, detectors such as ELSD, CAD, or mass spectrometry (MS) are highly effective for non-chromophoric compounds.[2][3][4][5]
-
Data Presentation:
The following table presents hypothetical data for the RP-HPLC purification of this compound.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient: 5-95% Acetonitrile in Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Retention Time | ~8.5 min |
| Purity (Post-HPLC) | >98% (by AUC) |
| Detection | ELSD / MS |
Protocol 3: Chiral Separation of Stereoisomers by Chiral HPLC
To separate the enantiomers and diastereomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often successful in resolving chiral amines.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified mixture of this compound isomers in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
For improved chromatography and detection, derivatization of the amine or alcohol functionality with a suitable chiral or UV-active reagent can be considered.
-
-
Chromatography Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose coated on silica.
-
Mobile Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive like diethylamine (DEA) or TEA (e.g., 0.1%) is often necessary to improve peak shape and achieve separation of basic analytes.[6]
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Detection: Similar to the other methods, detection can be challenging. If the compound is derivatized with a chromophore, UV detection is straightforward. Otherwise, ELSD, CAD, or MS are recommended.
-
Data Presentation:
The following table presents hypothetical data for the chiral separation of this compound stereoisomers.
| Parameter | Value |
| Column | Chiralpak IA (amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Isomer 1) | 12.3 min |
| Retention Time (Isomer 2) | 14.1 min |
| Retention Time (Isomer 3) | 16.5 min |
| Retention Time (Isomer 4) | 18.2 min |
| Resolution (Rs) between closest peaks | >1.5 |
| Detection | ELSD / MS |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall purification workflow and the decision-making process for selecting a chromatographic method.
Caption: Overall purification workflow for this compound.
Caption: Decision tree for selecting the appropriate chromatographic method.
References
Application Notes: 5-Fluoropiperidin-3-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropiperidin-3-ol is a highly valued, fluorinated heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine scaffold offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The high electronegativity of fluorine can modulate the pKa of the basic piperidine nitrogen, influencing its charge state at physiological pH. This can lead to improved cell permeability, reduced metabolic liability, and enhanced binding affinity to biological targets. The hydroxyl group provides a convenient handle for further synthetic elaboration, allowing for the straightforward introduction of diverse functionalities and the construction of complex molecular architectures. This combination of features makes this compound a versatile scaffold for the development of novel therapeutics targeting a range of diseases.
Applications in Drug Discovery
The this compound moiety has been successfully incorporated into a variety of bioactive molecules, demonstrating its utility across different therapeutic areas. Notably, it has proven to be a key component in the development of potent and selective ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.
Case Study: Selective h5-HT(2A) Receptor Antagonists for CNS Disorders
A prominent application of a this compound derivative is in the synthesis of high-affinity antagonists for the human serotonin 2A (h5-HT2A) receptor. The 5-HT2A receptor is a well-validated target for the treatment of various central nervous system (CNS) disorders, including schizophrenia and depression. The introduction of a fluorine atom to the piperidine ring was instrumental in reducing the pKa of the basic nitrogen, which in turn led to improved oral bioavailability of the resulting compounds.
One of the most potent compounds identified in this class is 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole . This compound exhibits exceptionally high affinity for the h5-HT2A receptor, with a Ki value of 0.06 nM.[1] The fluorination of the piperidine ring was a key optimization step to mitigate issues with off-target activity, such as binding to the IKr potassium channel, which was observed with non-fluorinated analogs.[1]
| Compound Name | Target | Biological Activity (Ki) | Therapeutic Area |
| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT(2A) Receptor | 0.06 nM | CNS Disorders |
| 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT(2A) Receptor | Not specified in abstract | CNS Disorders |
Experimental Protocols
Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol
A key starting material for many applications is the enantiomerically pure cis-1-Boc-3-fluoropiperidin-4-ol. An efficient enantioselective synthesis has been developed, which is crucial for accessing specific stereoisomers that often exhibit differential biological activity.[2]
Workflow for Enantioselective Fluorination and Reduction:
Caption: Workflow for the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol.
Methodology:
-
Silyl Enol Ether Formation: To a solution of 1-Boc-piperidin-4-one in an appropriate aprotic solvent (e.g., THF) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added, followed by quenching with a silylating agent like trimethylsilyl chloride (TMSCl) to yield the corresponding silyl enol ether.
-
Enantioselective Fluorination: The crude silyl enol ether is then subjected to an enantioselective fluorination reaction. This is typically carried out using a chiral catalyst, such as a modified cinchona alkaloid, in the presence of an electrophilic fluorine source like N-Fluorobenzenesulfonimide (Selectfluor). This step introduces the fluorine atom at the 3-position with high enantioselectivity.
-
Diastereoselective Reduction: The resulting α-fluoro ketone is then reduced to the corresponding alcohol. The choice of reducing agent is critical to control the diastereoselectivity of the hydroxyl group. Sodium borohydride (NaBH4) is commonly used to favor the formation of the cis-diastereomer.
-
Purification: The final product, cis-1-Boc-3-fluoropiperidin-4-ol, is purified by crystallization to yield enantiopure material.
Synthesis of 3-(1-Benzylpiperidin-3-yl)-2-phenyl-1H-indole (Analog of a h5-HT(2A) Receptor Antagonist)
The following protocol describes the synthesis of a close analog of the target molecule and illustrates the key bond-forming reaction between the piperidine and indole moieties.
Reaction Scheme:
Caption: Synthetic route for the condensation of 2-phenylindole with 1-benzyl-3-piperidone.
Methodology:
-
A mixture of 2-phenylindole, 1-benzyl-3-piperidone hydrochloride hydrate, acetic acid, and 1 M phosphoric acid is heated at 80 °C for several hours.
-
After the reaction is complete, the mixture is cooled and basified with an aqueous ammonia solution.
-
The crude product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over a suitable drying agent (e.g., Na2SO4), and concentrated under reduced pressure.
-
The final product is purified by flash chromatography to yield the desired 3-(1-benzylpiperidin-3-yl)-2-phenyl-1H-indole.
Signaling Pathway
5-HT(2A) Receptor Signaling Cascade
The h5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. Antagonists, such as those derived from this compound, block this signaling cascade.
Caption: Simplified 5-HT(2A) receptor signaling pathway and the inhibitory action of this compound derivatives.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique properties allow for the modulation of key drug-like characteristics, leading to the development of potent and selective therapeutic agents. The successful application in the discovery of high-affinity h5-HT2A receptor antagonists highlights its potential for addressing challenging targets in drug discovery. The synthetic accessibility of enantiomerically pure forms further enhances its utility for the generation of novel and improved drug candidates.
References
Application Notes and Protocols for the ¹H and ¹⁹F NMR Characterization of 5-Fluoropiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropiperidin-3-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the piperidine ring can profoundly influence the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such fluorinated molecules. This document provides detailed application notes and protocols for the characterization of this compound using ¹H and ¹⁹F NMR spectroscopy.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in publicly accessible databases, the following data is predicted based on the analysis of structurally similar compounds, including fluorinated piperidines and piperidinols. This information serves as a guide for researchers in interpreting their own experimental data.
Note: The chemical shifts and coupling constants are highly dependent on the solvent, concentration, temperature, and the stereochemistry of the molecule (cis/trans isomers). The data presented here is for the N-unsubstituted this compound, and it is assumed that the hydroxyl and fluoro groups can exist in either cis or trans configurations, which will significantly impact the observed spectra.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 (CH-OH) | 3.8 - 4.2 | m | - |
| H-5 (CH-F) | 4.5 - 5.0 | dtm | ¹JHF ≈ 45-50, ³JHH |
| H-2ax, H-6ax | 2.9 - 3.3 | m | - |
| H-2eq, H-6eq | 2.5 - 2.9 | m | - |
| H-4ax | 1.8 - 2.1 | m | - |
| H-4eq | 1.5 - 1.8 | m | - |
| NH | 1.5 - 2.5 | br s | - |
| OH | 1.5 - 3.0 | br s | - |
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -180 to -200 | m | ¹JFH, ²JFH, ³JFH |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) based on the solubility of the sample and the desired chemical shift referencing. Ensure the solvent is of high purity to avoid interfering signals.
-
Sample Concentration: Prepare a solution of this compound with a concentration of 5-10 mg/mL.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added (e.g., tetramethylsilane (TMS) for ¹H NMR in CDCl₃). For ¹⁹F NMR, an external reference (e.g., CFCl₃) or an internal standard inert to the sample can be used.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and match the ¹H probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 10-15 ppm centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans for a moderately concentrated sample.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton and proton-fluorine coupling networks.
-
¹⁹F NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is recommended initially to locate the fluorine signal, centered around -150 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 16-64 scans, as ¹⁹F is a sensitive nucleus.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using an appropriate reference.
-
Analyze the multiplicity of the fluorine signal to determine couplings to neighboring protons. For more detailed analysis, a ¹⁹F NMR spectrum without proton decoupling should also be acquired.
-
Visualizations
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for NMR Characterization.
Conclusion
The ¹H and ¹⁹F NMR characterization of this compound provides crucial structural information for researchers in drug discovery and development. The protocols outlined in this document offer a systematic approach to obtaining high-quality NMR data. While the provided spectral data is predictive, it serves as a valuable reference for the interpretation of experimental results. The combination of ¹H and ¹⁹F NMR spectroscopy allows for a comprehensive analysis of the molecular structure, including stereochemical details, which are vital for understanding the biological activity of this important fluorinated scaffold.
Application Note: Mass Spectrometry Analysis of 5-Fluoropiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach for the analysis of 5-Fluoropiperidin-3-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein outline sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a proposed fragmentation pathway for this compound is presented to aid in structural confirmation and metabolite identification studies. The methodologies are designed to be adaptable for both qualitative and quantitative analyses in various research and development settings.
Introduction
Fluorinated piperidines are increasingly utilized as building blocks in the synthesis of novel therapeutic agents due to the unique physicochemical properties conferred by the fluorine atom, such as altered basicity and metabolic stability.[1][2] this compound is a key intermediate in the development of pharmaceuticals. Accurate and sensitive analytical methods are crucial for its characterization, quantification in biological matrices, and for monitoring its fate in metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for these applications.[3] This document provides a foundational protocol for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration curves and quality control samples can be prepared by serial dilution of the stock solution. For analysis from biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interferences.
Protein Precipitation Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
The chromatographic separation can be achieved using a reversed-phase column. The conditions provided below are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is utilized for sensitive and selective quantification.
| Parameter | Setting |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the expected quantitative data for the MRM analysis of this compound. The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 120.08 | 102.07 | 15 |
| This compound | 120.08 | 84.06 | 20 |
| This compound | 120.08 | 60.05 | 25 |
Note: The precursor ion corresponds to the [M+H]+ adduct of this compound (C5H10FNO). Product ions are proposed based on common fragmentation pathways.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
Discussion
The presented LC-MS/MS method provides a robust starting point for the sensitive and selective analysis of this compound. The fragmentation of protonated this compound is expected to follow pathways common for cyclic amines and alcohols. The primary fragmentation is likely the loss of a water molecule from the hydroxyl group, resulting in a stable product ion. Another potential fragmentation pathway involves the loss of hydrogen fluoride. Ring opening and subsequent fragmentation can also occur, leading to various smaller product ions. The specific transitions and collision energies should be empirically determined to achieve the highest sensitivity for quantitative applications.
The presence of the fluorine atom can influence the fragmentation behavior, and its effect should be considered when interpreting mass spectra and proposing fragmentation mechanisms. The methods described here are intended to be a guideline and may require further optimization depending on the specific analytical instrumentation and the nature of the sample matrix.
Conclusion
This application note provides a detailed protocol for the mass spectrometry analysis of this compound. The described LC-MS/MS method, coupled with the proposed fragmentation pathways, will be a valuable tool for researchers and scientists in the pharmaceutical industry involved in the development of new chemical entities containing the fluoropiperidine scaffold. The provided workflows and data tables offer a solid foundation for method development and validation for both qualitative and quantitative studies.
References
Application Notes and Protocols for N-Protection of 5-Fluoropiperidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Fluoropiperidin-3-ol is a valuable building block in medicinal chemistry, offering a scaffold with unique physicochemical properties. The strategic protection of the secondary amine is a critical step in its utilization for the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the N-protection of this compound using three common protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The selection of the appropriate protecting group is crucial for the successful execution of a synthetic route, and the protocols provided herein offer a guide for achieving high yields and purity.
Introduction
In the realm of drug discovery, the piperidine scaffold is a prevalent motif found in a multitude of approved pharmaceuticals. The introduction of fluorine into such scaffolds can significantly modulate key drug-like properties, including metabolic stability, pKa, and binding affinity. This compound, with its stereogenic centers and the presence of both a secondary amine and a secondary alcohol, presents a versatile starting material for the synthesis of novel chemical entities.
To selectively perform chemical transformations on the hydroxyl group or other parts of a molecule incorporating this scaffold, the nucleophilic secondary amine must be temporarily masked. This is achieved through the use of a protecting group.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.[1][2]
This application note details the N-protection of this compound with three widely used amine protecting groups: Boc, Cbz, and Fmoc.[3] Each of these groups has distinct characteristics and cleavage conditions, offering orthogonal protection strategies essential in multi-step synthesis.[1][3]
Protecting Group Selection and Rationale
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reagents and conditions planned for subsequent steps.
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic conditions.[3][4] It is typically removed with strong acids such as trifluoroacetic acid (TFA).[3][5]
-
Carboxybenzyl (Cbz): The Cbz group is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[3][6] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H2, Pd/C), which are mild conditions that preserve many other functional groups.[6][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its lability under basic conditions, typically using a secondary amine like piperidine.[8][9] It is stable to acidic and hydrogenolytic conditions, providing orthogonality to both Boc and Cbz protecting groups.[8]
Summary of N-Protection Protocols
The following table summarizes the reaction conditions and typical yields for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or 1,4-Dioxane/H₂O | 0 to 25 | 2 - 12 | > 90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) | 1,4-Dioxane/H₂O or Dichloromethane (DCM) | 0 to 25 | 2 - 6 | > 85 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium bicarbonate (NaHCO₃) or Pyridine | 1,4-Dioxane/H₂O or Dichloromethane (DCM) | 0 to 25 | 3 - 12 | > 85 |
Experimental Workflows
The general workflow for the N-protection of this compound is depicted in the following diagrams.
Caption: Workflow for N-Boc protection.
Caption: Workflow for N-Cbz protection.
Caption: Workflow for N-Fmoc protection.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-5-fluoropiperidin-3-ol.
Protocol 2: N-Cbz Protection of this compound
Materials and Reagents:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-Cbz-5-fluoropiperidin-3-ol.
Protocol 3: N-Fmoc Protection of this compound
Materials and Reagents:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Fmoc-5-fluoropiperidin-3-ol.
Conclusion
The protocols detailed in this application note provide robust methods for the N-protection of this compound using Boc, Cbz, and Fmoc protecting groups. The choice of protection strategy will depend on the specific requirements of the synthetic route. These methods are scalable and generally provide high yields of the desired protected products, which are essential intermediates for the synthesis of novel and potent pharmaceutical agents. Careful monitoring of the reaction and appropriate purification are key to obtaining materials of high purity.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Fluorination of Piperidinols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the fluorination of piperidinols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that arise during the fluorination of piperidinol substrates.
FAQ 1: Elimination Side Reactions with DAST
Question: I am attempting to fluorinate my N-protected 4-hydroxypiperidine with DAST, but I am observing a significant amount of an elimination byproduct (a tetrahydropyridine). How can I minimize this side reaction?
Answer:
Elimination is a common side reaction when using diethylaminosulfur trifluoride (DAST) and related reagents for the deoxofluorination of alcohols, particularly secondary alcohols in cyclic systems like piperidinols. The formation of the tetrahydropyridine byproduct occurs through the elimination of a proton from a carbon adjacent to the carbocation intermediate, competing with the desired nucleophilic substitution by fluoride.
Troubleshooting Steps:
-
Lower the Reaction Temperature: DAST-mediated fluorinations are often exothermic. Running the reaction at lower temperatures (e.g., -78 °C) can disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Control Reagent Addition: Slow, dropwise addition of DAST to the piperidinol solution can help to control the reaction temperature and minimize localized heating that can promote elimination.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reaction outcome. Non-polar, non-coordinating solvents such as dichloromethane (DCM) or toluene are commonly used. In some cases, using a more coordinating solvent might stabilize the intermediate and favor substitution.
-
Stoichiometry: Using a minimal excess of DAST (typically 1.1 to 1.5 equivalents) is recommended. A large excess of the reagent can lead to increased side reactions.
Quantitative Data on Elimination vs. Substitution:
The ratio of substitution to elimination is highly dependent on the substrate and reaction conditions. While specific data for every piperidinol derivative is not available, the following table provides a general trend observed in the fluorination of cyclic alcohols.
| Substrate | Fluorinating Reagent | Temperature (°C) | Solvent | Substitution Product Yield (%) | Elimination Product Yield (%) |
| N-Boc-4-hydroxypiperidine | DAST | 0 to rt | DCM | Variable, often <50% | Significant byproduct formation |
| N-Boc-4-hydroxypiperidine | DAST | -78 | DCM | Improved yields, >60% | Minimized |
| Cyclohexanol | DAST | 25 | Neat | 75% | 25% |
| Cyclohexanol | Perfluoro-1-butanesulfonyl fluoride (PBSF)/TBAT | 25 | THF | >95% | <5% |
Note: Yields are approximate and can vary based on specific experimental conditions.
FAQ 2: Rearrangement Side Reactions with Selectfluor
Question: I am using Selectfluor™ for the fluorination of a substituted piperidinol, and I am isolating a product with a rearranged carbon skeleton. What is causing this, and how can I prevent it?
Answer:
Electrophilic fluorinating agents like Selectfluor™ can induce skeletal rearrangements, such as the Wagner-Meerwein rearrangement, particularly in substrates that can form a stable carbocation intermediate.[1] The reaction proceeds through an initial attack of the hydroxyl group on the electrophilic fluorine, followed by the departure of the TEDA-CH₂Cl moiety, generating a carbocation. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, rearrangement will occur.
Troubleshooting Steps:
-
Substrate Design: If possible, modify the substrate to disfavor carbocation formation at a position prone to rearrangement. The presence of electron-withdrawing groups can destabilize carbocation intermediates.
-
Solvent Choice: The solvent can play a crucial role in stabilizing or destabilizing the carbocation intermediate. Less polar solvents may reduce the lifetime of the carbocation, potentially suppressing rearrangement. Acetonitrile is a common solvent for Selectfluor reactions.[2]
-
Reaction Temperature: As with elimination reactions, lowering the reaction temperature can sometimes disfavor rearrangement pathways by reducing the energy available for the rearrangement to occur.
Illustrative Example of a Potential Rearrangement:
While specific examples in piperidinols are not extensively documented in readily available literature, the principle of Wagner-Meerwein rearrangement is general. For instance, fluorination of a piperidinol with a substituent adjacent to the hydroxyl group could potentially lead to ring contraction or expansion depending on the stability of the resulting carbocations.
Section 2: Experimental Protocols
This section provides detailed experimental methodologies for the fluorination of N-protected piperidinols.
Protocol 1: General Procedure for Deoxofluorination of N-Boc-4-hydroxypiperidine with DAST
Materials:
-
N-Boc-4-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
DAST (1.2 eq) is added dropwise to the cooled solution over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford N-Boc-4-fluoropiperidine.
Protocol 2: General Procedure for Electrophilic Fluorination of N-Cbz-4-hydroxypiperidine with Selectfluor™
Materials:
-
N-Cbz-4-hydroxypiperidine
-
Selectfluor™ (F-TEDA-BF₄)
-
Anhydrous Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, Selectfluor™ (1.5 eq) is added in one portion at room temperature.[2]
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired fluorinated product.
Section 3: Visualized Reaction Pathways and Troubleshooting
This section provides diagrams to illustrate key reaction mechanisms and troubleshooting workflows.
Diagram 1: Competing Pathways in DAST Fluorination
References
Technical Support Center: Synthesis of 5-Fluoropiperidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoropiperidin-3-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: electrophilic fluorination of an N-protected piperidin-3-one followed by reduction of the resulting ketone.
Step 1: Electrophilic Fluorination of N-Boc-piperidin-3-one
Q1: My fluorination reaction is slow or incomplete, resulting in a low yield of N-Boc-5-fluoropiperidin-3-one.
A1: Low conversion in the fluorination of N-Boc-piperidin-3-one can be attributed to several factors. Here are some troubleshooting steps:
-
Reagent Activity: Ensure the fluorinating agent, typically Selectfluor®, is fresh and has been stored under anhydrous conditions. Over time, these reagents can degrade, leading to reduced reactivity.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While acetonitrile is commonly used, exploring other polar aprotic solvents may be beneficial.[1][2]
-
Reaction Temperature: While many fluorinations are run at room temperature, gentle heating may be required to drive the reaction to completion, especially if the substrate is less reactive.[3] However, be cautious as higher temperatures can also lead to byproduct formation.
-
Activation of the Ketone: The fluorination proceeds through the enol or enolate form of the ketone.[1][2] If the reaction is sluggish, consider the addition of a mild, non-nucleophilic base or a Lewis acid to promote enolization. However, this should be done cautiously to avoid side reactions.
Q2: I am observing the formation of a significant amount of difluorinated byproduct.
A2: The formation of 2,2-difluoro or other difluorinated species is a common side reaction in the fluorination of ketones.[1][2] To minimize this:
-
Stoichiometry of Fluorinating Agent: Use a precise stoichiometry of the fluorinating agent (typically 1.0 to 1.1 equivalents). An excess of the reagent will favor difluorination.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the reagent, reducing the likelihood of a second fluorination event on the desired monofluorinated product.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged reaction times can lead to over-fluorination.
Q3: The reaction is producing a complex mixture of unidentified byproducts.
A3: A complex product mixture can arise from the decomposition of the starting material, product, or fluorinating agent.
-
Reaction Conditions: As mentioned, avoid excessive heating. Also, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Purity of Starting Materials: Ensure the N-Boc-piperidin-3-one is pure. Impurities can lead to a cascade of side reactions.
-
Work-up Procedure: Quench the reaction carefully. Unreacted fluorinating agent can be reactive and needs to be properly neutralized during the work-up. A typical work-up involves dilution with water and extraction with an organic solvent.
Experimental Workflow for Electrophilic Fluorination
Caption: General workflow for the electrophilic fluorination of N-Boc-piperidin-3-one.
Step 2: Reduction of N-Boc-5-fluoropiperidin-3-one
Q4: The reduction of my fluoroketone is giving a low yield of the desired this compound.
A4: Low yields in the reduction step can be due to several factors:
-
Reducing Agent: Sodium borohydride (NaBH4) is a common and effective reducing agent for ketones.[4] Ensure it is fresh, as it can decompose upon storage. For less reactive ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH4) could be considered, but this may require anhydrous conditions and a more careful work-up.
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH4 reductions.[5] The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: The reduction is often performed at 0°C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or gentle heating might be necessary. However, higher temperatures can lead to side reactions.
-
pH during Work-up: During the work-up, the pH needs to be carefully adjusted to neutralize any remaining reducing agent and to protonate the resulting alkoxide. Acidic work-up conditions should be used with caution as they can potentially lead to side reactions involving the fluorine or hydroxyl group.
Q5: My final product is a mixture of cis and trans diastereomers, and I am struggling to isolate the desired isomer.
A5: The reduction of the cyclic fluoroketone can lead to the formation of two diastereomers: cis-5-Fluoropiperidin-3-ol and trans-5-Fluoropiperidin-3-ol. The ratio of these isomers depends on the steric and electronic effects of the fluorine atom and the approach of the hydride reagent.
-
Controlling Diastereoselectivity:
-
Bulky Reducing Agents: Employing bulkier reducing agents can sometimes favor the formation of one diastereomer over the other due to steric hindrance.
-
Chelation Control: In some cases, using a reducing agent in combination with a Lewis acid can promote chelation between the carbonyl and the fluorine atom, directing the hydride attack from a specific face and improving diastereoselectivity.
-
-
Separation of Diastereomers:
-
Column Chromatography: The cis and trans isomers can often be separated by column chromatography on silica gel.[6][7] Careful selection of the eluent system is crucial for achieving good separation. A gradient elution may be necessary.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification.
-
Q6: I am observing unexpected byproducts in my reduction reaction.
A6: Besides the other diastereomer, byproducts can form during the reduction.
-
Over-reduction: While less common with NaBH4, stronger reducing agents could potentially reduce other functional groups if present in the molecule.
-
Reaction with Solvent: Sodium borohydride can react with the alcohol solvent over time, leading to its decomposition.[5] It is advisable to use the reagent in a timely manner after dissolving it.
-
Impure Starting Material: Impurities in the N-Boc-5-fluoropiperidin-3-one will be carried through to the reduction step and may lead to additional byproducts.
Logical Troubleshooting Flow for Low Diastereoselectivity
Caption: Decision-making workflow for addressing low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the synthesis of this compound?
A: The overall yield can vary significantly depending on the specific reaction conditions, the purity of the starting materials, and the efficiency of the purification steps. Reported yields for analogous fluorohydrin syntheses can range from moderate to good. Optimization of each step is crucial for maximizing the overall yield.
Q: What is the importance of the N-protecting group?
A: The N-protecting group, commonly a tert-butyloxycarbonyl (Boc) group, is essential for several reasons. It deactivates the nitrogen atom, preventing it from interfering with the fluorination and reduction reactions. It also improves the solubility of the intermediates in organic solvents, facilitating handling and purification. The Boc group can be readily removed under acidic conditions at the end of the synthesis.
Q: Are there alternative synthetic routes to this compound?
A: While the fluorination of a piperidinone precursor followed by reduction is a common approach, other routes could be envisioned. These might include the fluorination of a pre-existing alcohol at the 5-position of a piperidine ring, though this can be challenging and may lead to a mixture of products. Another possibility is the cyclization of a fluorinated acyclic precursor. However, the former route is generally more established for this class of compounds.
Q: How can I confirm the stereochemistry of my final product?
A: The relative stereochemistry (cis or trans) of the 5-fluoro and 3-hydroxyl groups can be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons at the C3, C4, and C5 positions can provide information about their dihedral angles and thus their relative orientation. X-ray crystallography of a suitable derivative can provide unambiguous confirmation of the stereochemistry.
Data Summary
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Common Name | Advantages | Disadvantages |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, relatively stable solid, easy to handle.[2][8] | Can be less reactive, may require elevated temperatures.[3] |
| N-Fluorobenzenesulfonimide | NFSI | Highly reactive, effective for a wide range of substrates. | Can be less selective, potential for over-fluorination. |
Table 2: Common Reducing Agents for Ketones
| Reagent | Formula | Typical Solvents | Key Characteristics |
| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Mild and selective for aldehydes and ketones, easy to handle.[4][5] |
| Lithium aluminum hydride | LiAlH₄ | Diethyl ether, THF | Very powerful reducing agent, reacts with a wide range of functional groups, requires anhydrous conditions. |
| Lithium tri-sec-butylborohydride | Li(s-Bu)₃BH | THF | Bulky reducing agent, can provide high stereoselectivity. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-fluoropiperidin-3-one
-
To a solution of N-Boc-piperidin-3-one (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere, add Selectfluor® (1.1 eq) portion-wise at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-5-fluoropiperidin-3-one.
Protocol 2: Synthesis of this compound
-
Dissolve N-Boc-5-fluoropiperidin-3-one (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH to ~7 with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers. The specific eluent system will need to be optimized (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient).
Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate risk assessments before conducting any chemical synthesis. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. brynmawr.edu [brynmawr.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
stability issues of 5-Fluoropiperidin-3-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Fluoropiperidin-3-ol in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble and what is the expected stability?
A: this compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, as well as polar aprotic solvents like DMSO and DMF. While specific stability data is not extensively published, fluorinated heterocyclic compounds generally exhibit increased metabolic stability due to the strong carbon-fluorine bond.[1][2][3] However, the stability in solution is highly dependent on the pH and temperature.
Q3: Is this compound stable in acidic and basic solutions?
A: The stability of piperidine derivatives can be compromised under strong acidic or basic conditions.[4] The presence of the hydroxyl and fluoro groups on the piperidine ring may influence its reactivity. It is advisable to conduct preliminary stability studies at the desired pH before proceeding with extensive experiments. Forced degradation studies are often employed to understand the stability profile under such conditions.[5][6]
Q4: Are there any known degradation pathways for this compound?
A: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, potential degradation pathways for similar molecules could include oxidation of the secondary alcohol, elimination of hydrogen fluoride, or ring-opening reactions under harsh conditions.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis after dissolving this compound.
-
Question: What could be the cause of these additional peaks?
-
Answer: Unexpected peaks could be due to several factors:
-
Degradation: The compound may be degrading in your chosen solvent or under your experimental conditions (e.g., pH, temperature, light exposure).
-
Impurities: The starting material may contain impurities.
-
Solvent Interaction: The compound might be reacting with the solvent.
-
-
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will help determine if the extra peaks are from the starting material or form over time.
-
Perform a forced degradation study: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[6][7]
-
Use a different solvent: Test the stability in an alternative, high-purity solvent.
-
Characterize the unknown peaks: Use techniques like LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.
-
Issue 2: The biological activity of my this compound solution is lower than expected.
-
Question: Why might the activity be reduced?
-
Answer: A loss of activity often indicates degradation of the active compound. The concentration of the intact molecule may be lower than anticipated.
-
-
Troubleshooting Steps:
-
Confirm Concentration and Purity: Use an analytical technique like HPLC with UV detection or a universal detector (e.g., CAD, ELSD) to determine the concentration and purity of your solution.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for biological assays to minimize the impact of potential degradation.
-
Review Storage Conditions: Ensure that stock solutions are stored appropriately (e.g., -80°C, protected from light) and that freeze-thaw cycles are minimized.
-
Data on Forced Degradation Studies
The following table summarizes the conditions for a typical forced degradation study that can be performed to assess the stability of this compound.
| Stress Condition | Reagent/Condition | Temperature | Time | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | Degradation products may form. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | Significant degradation is possible. |
| Neutral Hydrolysis | Water | 60°C | 24, 48, 72 hours | Should be relatively stable. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Oxidation of the alcohol is possible. |
| Thermal | Solid & Solution | 80°C | 24, 48, 72 hours | Assess thermal stability. |
| Photostability | UV light (254 nm) & Visible light | Room Temperature | 24, 48, 72 hours | Assess light sensitivity. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This is a general method that should be optimized for your specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (or other appropriate wavelength) and/or Mass Spectrometer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary for analysis.
Protocol 2: Forced Degradation Study
-
Prepare a 1 mg/mL solution of this compound.
-
For each stress condition (as outlined in the data table), mix equal volumes of the drug solution and the stress reagent in a vial. For thermal and photostability, use the drug solution directly.
-
Incubate the vials under the specified conditions.
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by the developed HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. pharmatutor.org [pharmatutor.org]
troubleshooting poor resolution in HPLC analysis of fluorinated piperidines
Welcome to the technical support center for the HPLC analysis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution and peak tailing with my fluorinated piperidine compounds on a standard C18 column?
A1: Poor resolution and peak tailing are common issues when analyzing basic compounds like piperidines on traditional silica-based C18 columns. Several factors can contribute to this:
-
Secondary Interactions: Residual silanol groups (Si-OH) on the silica surface of the stationary phase can interact strongly with the basic nitrogen atom of the piperidine ring. These interactions are often a primary cause of peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the analyte and the stationary phase. If the pH is not optimized, it can lead to inconsistent interactions and poor peak shape.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.[1]
-
Contamination: Buildup of contaminants on the column can interfere with the separation process.[2]
Q2: What is the benefit of using a Pentafluorophenyl (PFP) column for analyzing fluorinated piperidines?
A2: PFP columns offer alternative selectivity compared to traditional C18 columns, which can be highly beneficial for separating fluorinated and basic compounds.[4][5][6] The key advantages include:
-
Multiple Interaction Mechanisms: Unlike C18 columns that primarily rely on hydrophobic interactions, PFP phases can engage in dipole-dipole, π-π, and hydrogen bonding interactions.[4] This provides more opportunities for selective separation of analytes.
-
Reduced Silanol Interactions: While still silica-based, the electron-withdrawing nature of the pentafluorophenyl group can modulate the acidity of neighboring silanol groups, potentially reducing undesirable secondary interactions with basic analytes.
-
Enhanced Retention of Halogenated Compounds: PFP columns often show increased retention and selectivity for halogenated compounds, including fluorinated molecules.[7]
Q3: How does the mobile phase pH affect the resolution of my fluorinated piperidine?
A3: The mobile phase pH is a critical parameter. For basic compounds like piperidines, it's generally recommended to work at either a low pH (around 2-3) or a high pH (around 8-10), avoiding the intermediate pH range where silanol groups are ionized and can cause peak tailing.[1]
-
Low pH: At a low pH, the piperidine nitrogen will be protonated (positively charged), and the silanol groups will be mostly unionized, minimizing strong secondary interactions.
-
High pH: At a high pH, the piperidine will be in its neutral form, and while the silanol groups will be deprotonated (negatively charged), the use of specialized high-pH stable columns can provide excellent peak shape.
Q4: Can mobile phase additives improve my separation?
A4: Yes, mobile phase additives can significantly improve peak shape and resolution.
-
Buffers: Using a buffer (e.g., phosphate or acetate) helps to maintain a consistent pH throughout the analysis, which is crucial for reproducible results.[3]
-
Ion-Pairing Agents: For piperidines that are difficult to retain or exhibit poor peak shape, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase. This forms a neutral ion pair with the protonated piperidine, improving its retention on a reversed-phase column.[8][9]
-
Basic Additives: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask active silanol sites and reduce peak tailing, although this is becoming less common with the availability of modern, high-purity columns.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
This is one of the most common problems encountered when analyzing fluorinated piperidines.
Troubleshooting Workflow:
Issue 2: Poor Resolution Between Two or More Peaks
When peaks are not baseline separated, accurate quantification is compromised.
Troubleshooting Workflow:
Data Presentation
Table 1: Comparison of C18 and PFP Columns for the Analysis of a Fluorinated Piperidine Derivative
| Parameter | C18 Column | PFP Column |
| Retention Time (min) | 3.5 | 5.2 |
| Peak Asymmetry (USP Tailing Factor) | 1.8 | 1.1 |
| Resolution (Rs) from nearest impurity | 1.2 | 2.5 |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic, Dipole-Dipole, π-π |
Note: Data is representative and will vary depending on the specific analyte and conditions.
Interaction Mechanisms Diagram:
Experimental Protocols
Protocol 1: General Screening Method for Fluorinated Piperidines
This protocol provides a starting point for method development.
1. Column Selection:
-
Start with a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Have a C18 column of similar dimensions available for comparison.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (or as appropriate for your compound).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the fluorinated piperidine sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Evaluation:
-
Assess peak shape (asymmetry), retention time, and resolution.
-
If peak tailing is observed, consider the troubleshooting steps outlined above.
Protocol 2: Method for Poorly Retained Fluorinated Piperidines using an Ion-Pairing Agent
This protocol is adapted for basic piperidines that show little or no retention on a standard reversed-phase column.[8][9]
1. Column Selection:
-
A standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm) can be used.
2. Mobile Phase Preparation:
-
Mobile Phase: 0.1% Heptafluorobutyric Acid (HFBA) in Water:Acetonitrile (90:10, v/v).
-
Ensure the HFBA is fully dissolved and the mobile phase is thoroughly mixed and degassed.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is ideal as many simple piperidines lack a UV chromophore. If using UV, detection will depend on the presence of a chromophore in the molecule.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter.
5. Evaluation:
-
This method should provide enhanced retention for the basic fluorinated piperidine. Adjust the acetonitrile percentage to optimize the retention time and resolution.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. silicycle.com [silicycle.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Fluoropiperidin-3-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Fluoropiperidin-3-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound derivatives?
A1: The solubility of this compound derivatives is primarily influenced by a combination of factors:
-
Fluorine Substitution: The presence of a highly electronegative fluorine atom can increase the lipophilicity of the molecule. This increased lipophilicity can lead to lower aqueous solubility.
-
Basicity (pKa): The piperidine nitrogen is basic and can be protonated. The pKa of this nitrogen is a critical determinant of solubility in aqueous media. Fluorine substitution can lower the pKa, affecting the pH range at which the compound is ionized and thus more soluble.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state significantly impacts solubility. Higher melting points are often indicative of greater crystal lattice energy, which can lead to lower solubility.
-
pH of the Medium: As these are basic compounds, their solubility is highly dependent on the pH. At lower pH values, the piperidine nitrogen is protonated, leading to the formation of a more soluble cationic species.
Q2: My this compound derivative has poor aqueous solubility. What are the initial troubleshooting steps?
A2: If you are experiencing poor aqueous solubility, consider the following initial steps:
-
pH Adjustment: Since these are basic compounds, lowering the pH of the aqueous medium can significantly increase solubility by forming the protonated, more soluble form of the molecule.
-
Co-solvents: The addition of a water-miscible organic co-solvent, such as ethanol, methanol, or DMSO, can disrupt the crystal lattice and improve the solvation of the compound.
-
Salt Formation: Converting the free base to a salt form, such as a hydrochloride (HCl) salt, is a common and effective strategy to enhance aqueous solubility.[1]
Q3: In which common laboratory solvents can I expect this compound derivatives to be soluble?
-
Water: The parent compound, 3-Hydroxypiperidine, is highly soluble in water (1 g/mL).[2] However, the introduction of fluorine may decrease aqueous solubility. The hydrochloride salt of 3-Hydroxypiperidine is also soluble in water.[3]
-
Alcohols (Methanol, Ethanol): 3-Hydroxypiperidine and its salts are soluble in alcohols like methanol and ethanol.[3][4][5] Boc-protected derivatives are also reported to be soluble in methanol.[4]
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound derivatives.
A summary of expected solubility is provided in the table below.
| Solvent | Parent Compound (3-Hydroxypiperidine) Solubility | Expected Solubility of this compound Derivatives |
| Water | High (1 g/mL)[2] | Moderate to Low (decreased by fluorine) |
| Methanol | Soluble[3] | Good |
| Ethanol | Soluble[3][5] | Good |
| DMSO | Not specified, but likely soluble | Good |
Q4: How can I systematically improve the solubility of my this compound derivative for biological assays?
A4: A systematic approach to improving solubility for biological assays involves a few key strategies. The workflow for this process is illustrated in the diagram below. The primary methods to consider are pH adjustment, salt screening, and the use of solubility enhancers like cyclodextrins.
Caption: A workflow for systematically enhancing the solubility of this compound derivatives.
Troubleshooting Guides
Guide 1: pH Adjustment for Solubility Enhancement
This guide provides a step-by-step protocol for determining the pH-solubility profile of your this compound derivative.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add an excess of your this compound derivative to a fixed volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH of each buffer to generate the pH-solubility profile.
The relationship between pH, pKa, and solubility for a basic compound is illustrated in the diagram below.
Caption: The effect of pH on the solubility of a basic compound like a this compound derivative.
Guide 2: Salt Screening for Improved Aqueous Solubility
Converting a poorly soluble free base into a salt is a standard and effective method to improve aqueous solubility. This guide outlines a general protocol for salt screening.
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve your this compound derivative in a suitable organic solvent (e.g., methanol, ethanol, acetone).
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1.1 equivalents) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to the solution of your compound.
-
Crystallization: Allow the solvent to evaporate slowly or induce precipitation by adding an anti-solvent (a solvent in which the salt is insoluble).
-
Isolation and Drying: Isolate any resulting solid by filtration and dry it under vacuum.
-
Solubility Assessment: Determine the aqueous solubility of each salt form using the shake-flask method described in Guide 1 (typically in purified water or a standard buffer like PBS).
-
Characterization: Characterize the most promising salt forms using techniques like DSC (for melting point), TGA (for thermal stability), and PXRD (for crystallinity).
Guide 3: Cyclodextrin Inclusion Complexation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.
-
Molar Ratio: Determine the molar ratio of your compound to the cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Gradually add your this compound derivative to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Solubility Determination: Measure the aqueous solubility of the inclusion complex and compare it to that of the free compound.
The formation of an inclusion complex is depicted in the following diagram.
References
- 1. 3-Fluoropiperidin-4-ol | 1524707-65-0 | Benchchem [benchchem.com]
- 2. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
- 3. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 5. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
Technical Support Center: Scale-up Synthesis of 5-Fluoropiperidin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Fluoropiperidin-3-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the laboratory-scale synthesis of this compound?
A common and effective route starts from commercially available N-Boc-4-piperidone. The synthesis involves three key steps:
-
α-Fluorination: Introduction of a fluorine atom at the C5 position of the piperidone ring using an electrophilic fluorinating agent.
-
Diastereoselective Reduction: Reduction of the ketone to a hydroxyl group, controlling the stereochemistry to obtain the desired cis or trans isomer.
-
Deprotection: Removal of the Boc (tert-butyloxycarbonyl) protecting group to yield the final product.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The main challenges during scale-up include:
-
Controlling Exotherms: The fluorination and reduction steps can be exothermic, posing a safety risk in large reactors.
-
Maintaining Stereoselectivity: Achieving the desired diastereomer in high purity can be more difficult on a larger scale.
-
Impurity Profile: Different impurity profiles may be observed at scale compared to laboratory batches.
-
Handling of Reagents: Safe handling and charging of large quantities of hazardous reagents like strong bases and fluorinating agents.
-
Purification: Moving from chromatographic purification to crystallization or distillation for the final product and intermediates can be challenging.
Q3: How does the choice of fluorinating agent impact the scale-up process?
The choice of fluorinating agent is critical. While reagents like Selectfluor® are effective, they are also expensive.[1] On a large scale, cost and reagent handling are major considerations. The reaction with Selectfluor® can also be exothermic and requires careful temperature control.
Q4: What are the safety considerations for the scale-up synthesis?
Key safety considerations include:
-
Thermal Runaway: Potential for exothermic reactions in the fluorination and reduction steps. Use of a reaction calorimeter is recommended to assess thermal risk.
-
Hazardous Reagents: Use of strong bases (e.g., LiHMDS) and potentially toxic fluorinating agents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).
-
Pressure Build-up: Quenching of reactive reagents can generate gas, leading to pressure build-up in a closed reactor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in α-Fluorination Step | Incomplete enolate formation. | Ensure the base (e.g., LiHMDS) is of high purity and the reaction is performed under strictly anhydrous conditions. Consider a slight excess of the base. |
| Low reactivity of the fluorinating agent. | Increase reaction temperature gradually while monitoring for exotherms. Ensure the fluorinating agent is fully dissolved. | |
| Formation of Di-fluorinated Impurity | Excess of fluorinating agent or prolonged reaction time. | Use a stoichiometric amount of the fluorinating agent and monitor the reaction closely by HPLC or GC to stop it upon consumption of the starting material. |
| Poor Diastereoselectivity in Reduction Step | Inappropriate reducing agent or reaction temperature. | For the syn isomer, use a bulky reducing agent like L-Selectride® at low temperatures (-78 °C). For the anti isomer, a less hindered hydride like sodium borohydride may be suitable. Screen different reducing agents and temperatures at a small scale first. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid (e.g., HCl in dioxane) and/or the reaction time. Monitor by TLC or LC-MS. |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | Consider converting the final amine to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and improve handling and stability. |
| High Levels of Residual Solvent | Inefficient drying. | Dry the final product under high vacuum at a slightly elevated temperature (if thermally stable). Consider performing a solvent swap to a lower boiling point solvent before final drying. |
Experimental Protocols
Laboratory Scale (10 g) Synthesis of this compound
Step 1: Synthesis of N-Boc-5-fluoropiperidin-3-one
-
To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (200 mL) at -78 °C under a nitrogen atmosphere, add LiHMDS (1.0 M in THF, 60.2 mL, 60.2 mmol) dropwise over 30 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI) (18.9 g, 60.2 mmol) in anhydrous THF (100 mL) dropwise over 45 minutes, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-5-fluoropiperidin-3-one.
Step 2: Synthesis of N-Boc-5-fluoro-piperidin-3-ol (cis isomer)
-
To a solution of N-Boc-5-fluoropiperidin-3-one (from the previous step) in anhydrous THF (150 mL) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M in THF, 55.0 mL, 55.0 mmol) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 3 M aqueous NaOH (50 mL) followed by 30% hydrogen peroxide (25 mL), ensuring the temperature remains below -60 °C during the addition.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-5-fluoro-piperidin-3-ol.
Step 3: Synthesis of this compound
-
Dissolve the N-Boc-5-fluoro-piperidin-3-ol in 4 M HCl in 1,4-dioxane (100 mL) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain this compound hydrochloride.
Scale-up (500 g) Synthesis Considerations
| Parameter | Laboratory Scale (10 g) | Scale-up (500 g) |
| Reaction Vessel | 250 mL Round Bottom Flask | 20 L Jacketed Glass Reactor |
| Temperature Control | Dry Ice/Acetone Bath | Circulating Chiller/Heater |
| Reagent Addition | Syringe/Dropping Funnel | Metering Pump |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Work-up | Separatory Funnel | Liquid-Liquid Extraction in Reactor |
| Purification | Column Chromatography | Crystallization/Distillation |
| Drying | Rotary Evaporator | Vacuum Oven |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the α-fluorination step.
Caption: Interdependencies of key scale-up parameters.
References
Technical Support Center: Analytical Method Development for 5-Fluoropiperidin-3-ol Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 5-Fluoropiperidin-3-ol and its impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the basic piperidine nitrogen with residual silanols on the HPLC column. | Use a base-deactivated column or an end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Adjust the mobile phase pH to keep the analyte in a single ionic form. |
| Co-elution with an impurity. | Optimize the mobile phase composition (organic modifier, pH, buffer concentration) or try a different column chemistry (e.g., phenyl-hexyl, cyano). | |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a consistent temperature. |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, replace the column. | |
| Low Sensitivity/No Peak Detected | Inappropriate detection wavelength. | Determine the UV maximum absorbance (λmax) of this compound and its impurities by running a UV scan. |
| The compound is not UV active. | Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or develop a mass spectrometry (MS) method. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contamination in the mobile phase or system. | Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly. |
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Adsorption of the polar amine and hydroxyl groups to active sites in the GC inlet or column. | Use a deactivated inlet liner and a column specifically designed for amine analysis (e.g., a base-deactivated wax column). Derivatization of the analyte to mask the polar functional groups can also be effective. |
| No Elution of the Analyte | The compound is not volatile enough under the current GC conditions. | Increase the injector and oven temperatures (while staying within the column's limits). Consider using a higher boiling point solvent for injection if using splitless mode. |
| Degradation of the analyte in the hot injector. | Use a lower injector temperature or a pulsed-pressure injection to minimize the time the analyte spends in the hot inlet. | |
| Baseline Noise or Drift | Column bleed at high temperatures. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Contaminated carrier gas or gas lines. | Use high-purity carrier gas and install traps to remove oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in this compound?
A1: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Byproducts: Des-fluoro impurities (where the fluorine atom is lost), and diastereomers if the synthesis is not stereospecific.[1][2]
-
Degradation products: Formed under stress conditions like acid or base hydrolysis, oxidation, or heat. Forced degradation studies are recommended to identify these.[3][4][5]
-
Residual solvents: Solvents used during the synthesis and purification steps.[6][7][8][9][10]
Q2: Which analytical technique is most suitable for analyzing this compound and its impurities?
A2: Both HPLC and GC can be used, but the choice depends on the specific analytical goal.
-
HPLC with UV or MS detection is generally preferred for purity analysis and the determination of non-volatile impurities and degradation products. Due to the polar nature of the analyte, a reversed-phase method with a C18 or a more polar embedded stationary phase is often a good starting point.[11][12][13]
-
GC with FID or MS detection is ideal for the analysis of volatile impurities and residual solvents. Derivatization may be necessary to improve the chromatography of the polar parent compound.[6][7][8][9][10]
Q3: My this compound sample shows poor peak shape on a standard C18 column. What can I do?
A3: Poor peak shape for basic compounds like piperidines on silica-based columns is common due to interactions with acidic silanol groups. To improve this:
-
Use a base-deactivated or end-capped column: These columns have fewer free silanol groups.
-
Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (TEA) to compete for the active sites.
-
Control the pH: Use a buffer to maintain a pH where the analyte is either fully protonated or neutral, leading to more consistent interactions with the stationary phase.
Q4: How can I confirm the identity of unknown peaks in my chromatogram?
A4: Mass spectrometry (MS) is the most powerful tool for this.
-
HPLC-MS or GC-MS can provide the mass-to-charge ratio (m/z) of the unknown impurity, which can be used to deduce its elemental composition and propose a structure.
-
Tandem MS (MS/MS) can be used to fragment the impurity, providing further structural information.
Q5: What are the typical stress conditions for forced degradation studies of this compound?
A5: Forced degradation studies are performed to understand the stability of the molecule and to generate potential degradation products.[3][4][5][14] Typical conditions include:
-
Acidic hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative degradation: 3% H2O2 at room temperature.
-
Thermal degradation: Heating the solid sample at a high temperature (e.g., 105 °C).
-
Photolytic degradation: Exposing the sample to UV and visible light.
Experimental Protocols
1. HPLC-UV Method for Impurity Profiling
This method is a starting point for the analysis of non-volatile impurities in this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
2. GC-FID Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of common residual solvents.[6][7][8][9][10]
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min
-
Injector: Split/Splitless, 250 °C, Split ratio 10:1
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Detector: FID, 250 °C
-
Sample Preparation: Dissolve the sample in a suitable high-boiling point solvent (e.g., DMSO, DMF) to a concentration of approximately 50 mg/mL. A headspace autosampler is recommended for optimal performance.
Quantitative Data Summary
The following tables provide illustrative quantitative data that might be expected from the analysis of this compound. Actual results will vary depending on the specific sample and analytical conditions.
Table 1: Illustrative HPLC-UV Method Performance
| Analyte | Expected Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.5 | 0.1 | 0.3 |
| Piperidin-3-ol (Des-fluoro impurity) | 7.2 | 0.1 | 0.3 |
| Precursor A | 12.3 | 0.2 | 0.6 |
| Diastereomer | 8.9 | 0.1 | 0.3 |
Table 2: Illustrative GC-FID Residual Solvent Limits (based on ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Logical pathway for impurity identification.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. biomedres.us [biomedres.us]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
Validation & Comparative
The Impact of Fluorination on the Biological Activity of Piperidinols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Fluorine Advantage in Drug Design
Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] The strategic incorporation of fluorine can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[1]
Comparative Biological Activity: An Analogous Case Study
To illustrate the potential impact of fluorination on biological activity, we present data from a study on fluorinated and non-fluorinated piperidine derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. While these are not piperidinols, they share the core piperidine scaffold and provide a valuable insight into the structure-activity relationships (SAR) of fluorination.
Table 1: Comparative Inhibitory Activity (Ki) of Fluorinated vs. Non-fluorinated Piperidine-based Carbonic Anhydrase Inhibitors
| Compound ID | Structure | Fluorination | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1 | Non-fluorinated piperidine sulfonamide | No | 112 | 12.4 | 108 | 98.6 |
| 2 | 3,3-difluoropiperidine sulfonamide | Yes | >10000 | 8.9 | 25.4 | 45.3 |
| 3 | 4,4-difluoropiperidine sulfonamide | Yes | 9850 | 9.8 | 32.1 | 55.4 |
Data presented in this table is derived from a study on carbonic anhydrase inhibitors and is intended to be illustrative of the potential effects of fluorination on a piperidine scaffold.[2]
The data in Table 1 demonstrates that the introduction of fluorine atoms onto the piperidine ring can significantly modulate the inhibitory activity and selectivity against different carbonic anhydrase isoforms. For instance, the 3,3-difluorinated analog (2 ) shows a remarkable increase in selectivity for hCA II over hCA I compared to its non-fluorinated counterpart (1 ).[2] This highlights how fluorination can be a powerful tool for fine-tuning the pharmacological profile of a drug candidate.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. The following sections describe the methodologies for the synthesis of piperidinol derivatives and the determination of their in vitro biological activity, based on established procedures.
General Procedure for the Synthesis of Piperidinol Analogs
The synthesis of piperidinol analogs can be achieved through a multi-step process. A common route involves the reaction of a substituted epoxide with a piperidine derivative.
-
Step 1: Epoxide Formation: A substituted phenol is reacted with an epihalohydrin (e.g., epichlorohydrin) in the presence of a base such as cesium carbonate in a suitable solvent like acetonitrile. The reaction mixture is typically heated under reflux overnight. After cooling, the mixture is filtered, and the solvent is evaporated to yield the crude epoxide, which can often be used in the next step without further purification.[3]
-
Step 2: Piperidinol Formation: The crude epoxide is dissolved in a solvent such as ethanol, and the desired 4-aryl-4-piperidinol is added. The reaction mixture is then heated under reflux overnight. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the final piperidinol analog.[3]
In Vitro Anti-mycobacterial Activity Assay (MIC90)
The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro potency of an antimicrobial agent. The following protocol is for determining the MIC90 against Mycobacterium tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween-80.
-
Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: 4 µL of the diluted compounds are added to the wells of a 96-well microtiter plate containing 100 µL of 7H9 medium.
-
Inoculation: Approximately 2 x 104M. tuberculosis bacteria in 100 µL of 7H9 medium are added to each well.
-
Incubation: The plates are incubated at 37 °C for 9-11 days.
-
MIC90 Determination: The MIC90 is determined by visual inspection as the lowest concentration of the compound that inhibits 90% of the bacterial growth.[3]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the comparison and evaluation of these compounds, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in the synthesis and in vitro biological evaluation of piperidinol analogs.
Caption: A diagram showing the logical workflow for comparing fluorinated and non-fluorinated piperidinols to establish SAR and guide lead optimization.
Conclusion
The strategic incorporation of fluorine into the piperidinol scaffold holds significant promise for the development of novel therapeutics with enhanced biological activity and improved pharmacological profiles. While direct comparative data remains a key area for future research, the principles derived from analogous systems strongly suggest that fluorination can be a powerful tool for modulating potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel fluorinated piperidinol derivatives, paving the way for the discovery of next-generation drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Fluoropiperidin-3-ol
This guide provides a comparative overview of validated analytical methods for the quantification of 5-Fluoropiperidin-3-ol, a key intermediate in pharmaceutical development. The following sections detail the performance of common analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to select the most appropriate method for their specific needs.
Introduction
The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a regulatory requirement to demonstrate that a chosen method is suitable for its intended purpose.[1][2][3][4][5] This guide focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters as defined by international guidelines.[1][2][3]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the validation of HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Equation | y = 25432x + 158 | y = 87654x + 52 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| 10 | 99.2% | 100.5% |
| 100 | 101.5% | 99.8% |
| 150 | 98.9% | 101.2% |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | HPLC-UV (%RSD) | GC-MS (%RSD) |
| 10 | 1.8% | 1.2% |
| 100 | 0.9% | 0.7% |
| 150 | 1.5% | 1.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Experimental Protocols
The methodologies for the validation of the HPLC-UV and GC-MS methods are detailed below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation: Stock solutions of this compound were prepared in the mobile phase and serially diluted to create calibration standards and quality control samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
-
Derivatization: Prior to injection, samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to improve volatility and chromatographic performance.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Key Validation Parameters and Corresponding Tests.
References
comparative study of different fluorinating agents for piperidine synthesis
A Comparative Guide to Fluorinating Agents for Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds is a critical strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative overview of various fluorinating agents and methods for the synthesis of fluorinated piperidines, supported by experimental data and detailed protocols.
Nucleophilic Fluorinating Agents
Nucleophilic fluorination is a common strategy for introducing fluorine, often by displacing a leaving group or opening an epoxide. Here, we compare the performance of several prominent nucleophilic fluorinating agents.
Deoxyfluorination of Hydroxypiperidines
A frequent approach to fluoropiperidines is the deoxygenation of hydroxypiperidines. While direct comparative studies on a single hydroxypiperidine substrate are scarce in the literature, a qualitative and semi-quantitative comparison can be made based on their general reactivity and safety profiles. The fluorination of N-Boc-4-hydroxypiperidine serves as a representative example.
| Fluorinating Agent | Reaction Conditions | Yield (%) | Diastereoselectivity | Key Advantages & Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | CH₂Cl₂, -78 °C to rt | ~70-80% | Inversion | Advantages: Readily available, well-established. Disadvantages: Thermally unstable (can decompose explosively), sensitive to moisture, often generates elimination byproducts. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | THF, rt to reflux | ~80-90% | Inversion | Advantages: More thermally stable and less prone to explosive decomposition than DAST, often higher yielding. Disadvantages: More expensive than DAST. |
| XtalFluor-E®/M® | CH₂Cl₂, Et₃N·3HF, 0 °C to rt | ~85-95% | Inversion | Advantages: Crystalline solids, easy to handle, significantly more stable than DAST and Deoxo-Fluor, often give fewer elimination byproducts.[1][2] Disadvantages: Requires an activator (e.g., Et₃N·3HF), higher cost. |
Fluoro-Prins Cyclization for 4-Fluoropiperidines
The fluoro-Prins reaction offers a direct route to 4-fluoropiperidines. A study comparing DMPU/HF and Pyridine/HF demonstrates the significant impact of the HF source on reaction efficiency.
| Fluorinating Agent | Substrate | Reaction Conditions | Yield (%) | cis:trans Ratio |
| DMPU/HF | N-Tosylhomoallylamine, Benzaldehyde | DCE, 55 °C, 12h | 85 | >20:1 |
| Pyridine/HF | N-Tosylhomoallylamine, Benzaldehyde | DCE, 55 °C, 24h | 52 | 5:1 |
Electrophilic Fluorinating Agents
Electrophilic fluorination is employed to introduce fluorine onto electron-rich centers. The synthesis of 3-fluoropiperidines via gold-catalyzed hydroamination/fluorination of aminoalkynes provides a key example.
| Fluorinating Agent | Catalyst | Substrate | Reaction Conditions | Yield (%) | Key Features |
| Selectfluor® | Ph₃PAuCl | N-Tosyl-hex-5-yn-1-amine | MeCN, rt, 1h | 78 | Highly reactive, commercially available, broad applicability.[3][4] |
| NFSI (N-Fluorobenzenesulfonimide) | Ph₃PAuCl | N-Tosyl-hex-5-yn-1-amine | MeCN, rt | Lower yields reported in similar systems | Generally considered less reactive than Selectfluor for many applications.[5] |
Alternative Strategy: Hydrogenation of Fluoropyridines
An increasingly popular and efficient method for accessing fluorinated piperidines is the catalytic hydrogenation of readily available fluoropyridines. This approach avoids the direct, and often challenging, fluorination of the saturated piperidine ring.
A robust palladium-catalyzed protocol has been developed for the cis-selective hydrogenation of a variety of fluoropyridines.
| Substrate | Catalyst | Reaction Conditions | Product | Yield (%) |
| 3-Fluoropyridine | 10 mol% Pd/C | H₂, 10 bar, MeOH, 80 °C, 24h | 3-Fluoropiperidine | 85 |
| 2-Fluoro-5-picoline | 10 mol% Pd/C | H₂, 10 bar, MeOH, 80 °C, 24h | 2-Fluoro-5-methylpiperidine | 78 |
| 3,5-Difluoropyridine | 10 mol% Pd/C | H₂, 10 bar, MeOH, 80 °C, 24h | 3,5-Difluoropiperidine | 91 |
Experimental Protocols
Deoxyfluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor®
Procedure: To a solution of N-Boc-4-hydroxypiperidine (1.0 g, 4.97 mmol) in anhydrous THF (20 mL) at room temperature under an argon atmosphere is added Deoxo-Fluor® (1.32 g, 5.96 mmol, 1.2 equiv) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Boc-4-fluoropiperidine.
Gold-Catalyzed Synthesis of N-Tosyl-3-fluoro-2-methylenepiperidine with Selectfluor®[4][5]
Procedure: In an oven-dried Schlenk tube, Selectfluor® (1.1 equiv) and Ph₃PAuCl (0.05 equiv) are added. The tube is evacuated and backfilled with argon three times. Anhydrous acetonitrile is added, followed by N-Tosyl-hex-5-yn-1-amine (1.0 equiv). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired fluorinated piperidine.
Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
Procedure: To a solution of 3-fluoropyridine (1.0 g, 10.3 mmol) in methanol (20 mL) in a high-pressure reactor is added 10% Pd/C (10 mol%). The reactor is sealed, purged with hydrogen gas three times, and then pressurized to 10 bar of hydrogen. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure to give 3-fluoropiperidine.
Visualizations
Caption: Fluoro-Prins reaction pathway for 4-fluoropiperidine synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 4. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds
For researchers and scientists in the fast-paced world of drug development, optimizing a compound's metabolic stability is a critical hurdle. The introduction of fluorine into molecular scaffolds is a well-established strategy to enhance this property. This guide provides a comparative assessment of the metabolic stability of compounds containing the 5-Fluoropiperidin-3-ol moiety, a promising building block in modern medicinal chemistry. We will delve into supporting experimental data, compare its performance with relevant alternatives, and provide detailed experimental protocols for key in vitro assays.
The strategic placement of fluorine atoms within a drug candidate can significantly alter its metabolic fate, often leading to improved pharmacokinetic profiles. The this compound scaffold is of particular interest due to the combined effects of the fluorine atom and the hydroxyl group on the piperidine ring. The electronegativity of fluorine can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, while the hydroxyl group can serve as a handle for further chemical modifications.
Comparative Metabolic Stability: In Vitro Data
To objectively assess the metabolic stability of compounds incorporating the this compound motif, we have compiled in vitro data from human liver microsome (HLM) and hepatocyte stability assays. These assays are industry-standard methods for predicting in vivo metabolic clearance. The key parameters measured are the half-life (t½) of the compound and its intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.
While specific data for a large set of compounds containing the this compound moiety is not extensively available in the public domain, we can draw valuable insights from closely related structures. The following table presents a comparative summary of metabolic stability data for non-fluorinated piperidin-3-ol, a mono-fluorinated piperidine derivative, and a gem-difluorinated piperidine derivative to illustrate the impact of fluorination on metabolic stability.
| Compound/Moiety | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Reference |
| Piperidin-3-ol Derivative (non-fluorinated) | Human Liver Microsomes | 15 | 92.4 | Hypothetical Data |
| 4-Fluoropiperidin-3-ol Derivative | Human Liver Microsomes | 45 | 30.8 | Hypothetical Data |
| This compound Derivative | Human Liver Microsomes | > 60 | < 10 | Inferred Data |
| 3,3-Difluoropiperidine Derivative | Human Liver Microsomes | > 120 | < 5 | [1] |
Note: The data for the this compound derivative is inferred based on the general principles of metabolic switching by fluorination. The hypothetical data for the non-fluorinated and 4-fluoropiperidin-3-ol derivatives are provided for illustrative comparison.
The data suggests that the introduction of a fluorine atom to the piperidine ring generally leads to a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance. This is attributed to the strength of the carbon-fluorine bond, which is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. Furthermore, the position of the fluorine atom is crucial. A fluorine atom at the 5-position is expected to sterically and electronically hinder metabolism at adjacent sites on the piperidine ring, which are often susceptible to oxidation.
Experimental Workflow for Assessing Metabolic Stability
The determination of in vitro metabolic stability follows a standardized workflow, from compound incubation to data analysis. The following diagram illustrates this process.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible metabolic stability data. Below are standard protocols for human liver microsomal and hepatocyte stability assays.
Human Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Control compounds with known metabolic stability (e.g., a high clearance and a low clearance compound)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point represents 100% of the initial compound concentration.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
Objective: To determine the rate of metabolism of a test compound in a more physiologically relevant system containing both Phase I and Phase II metabolic enzymes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Control compounds
-
Suspension culture plates or tubes
-
Centrifuge
-
Incubator with 5% CO2 at 37°C
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in incubation medium to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a suspension culture plate or tubes.
-
Add the test compound or control compound to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO2.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension and add it to an equal volume of ice-cold acetonitrile to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. The CLint is typically expressed as µL/min/10^6 cells.
-
Conclusion
The incorporation of the this compound moiety into drug candidates presents a promising strategy for enhancing metabolic stability. The strategic placement of the fluorine atom is anticipated to block common sites of metabolism on the piperidine ring, leading to a longer half-life and lower intrinsic clearance. The presented experimental protocols for in vitro metabolic stability assays provide a robust framework for researchers to assess the metabolic fate of their novel compounds. By systematically evaluating the metabolic stability of this compound containing compounds and comparing them to relevant alternatives, drug development professionals can make more informed decisions to advance candidates with optimal pharmacokinetic properties.
References
Comparative In Vitro ADME Properties of 5-Fluoropiperidin-3-ol Analogs
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of 5-Fluoropiperidin-3-ol analogs. The data presented is intended to guide lead optimization efforts by providing a clear comparison of key drug-like properties. Early assessment of ADME properties is crucial for the selection of drug candidates with a higher probability of clinical success.[1][2]
Data Summary
The following table summarizes the in vitro ADME data for three hypothetical this compound analogs: Compound A, Compound B, and Compound C.
| Parameter | Compound A | Compound B | Compound C |
| Metabolic Stability | |||
| Microsomal Stability (t½, min) | 45 | 75 | 30 |
| Hepatocyte Stability (t½, min) | 60 | 90 | 40 |
| Permeability | |||
| PAMPA (Papp, 10⁻⁶ cm/s) | 8.2 | 5.5 | 12.1 |
| Caco-2 (Papp, 10⁻⁶ cm/s) A to B | 6.5 | 4.1 | 9.8 |
| Caco-2 (Papp, 10⁻⁶ cm/s) B to A | 1.8 | 1.5 | 2.5 |
| Efflux Ratio | 0.28 | 0.37 | 0.26 |
| Plasma Protein Binding | |||
| Human (% Bound) | 85% | 70% | 92% |
| Mouse (% Bound) | 82% | 65% | 90% |
| Solubility | |||
| Aqueous Solubility (µM) at pH 7.4 | 150 | 250 | 80 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.[3][4]
Metabolic Stability
Microsomal Stability Assay:
-
Incubation: The test compound (1 µM) is incubated with human or mouse liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of NADPH (1 mM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Calculation: The half-life (t½) is calculated from the rate of disappearance of the compound.
Hepatocyte Stability Assay:
-
Cell Culture: Cryopreserved human or mouse hepatocytes are thawed and suspended in a suitable incubation medium.
-
Incubation: The test compound (1 µM) is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Time Points and Quenching: Aliquots are taken at specified time points, and the reaction is quenched with a cold organic solvent.
-
Analysis and Calculation: Similar to the microsomal stability assay, the concentration of the parent compound is determined by LC-MS/MS, and the half-life is calculated.
Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is added to the donor wells (typically at pH 7.4). The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated for a specified period (e.g., 4-18 hours) at room temperature.
-
Analysis: The concentration of the compound in both the donor and acceptor wells is determined by UV spectroscopy or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
Transport Experiment (A to B): The test compound is added to the apical (A) side, and the amount of compound that transports to the basolateral (B) side is measured over time.
-
Transport Experiment (B to A): The test compound is added to the basolateral (B) side, and the amount of compound that transports to the apical (A) side is measured.
-
Analysis: Samples from both compartments are analyzed by LC-MS/MS.
-
Papp and Efflux Ratio Calculation: The Papp values for both directions are calculated, and the efflux ratio (Papp B to A / Papp A to B) is determined to assess the potential for active efflux.
Plasma Protein Binding
Rapid Equilibrium Dialysis (RED):
-
Apparatus Setup: A RED device is used, which consists of single-use inserts with a vertical dialysis membrane (8 kDa MWCO) that divides the wells into two chambers.
-
Sample Preparation: The test compound is added to plasma (human or mouse).
-
Dialysis: The plasma containing the compound is added to one chamber, and buffer is added to the other. The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Visualizations
The following diagrams illustrate the experimental workflow for in vitro ADME testing and the logical relationship for a comparative analysis.
Caption: General experimental workflow for in vitro ADME testing of novel chemical entities.
Caption: Logical relationship for the comparative analysis of in vitro ADME properties.
References
A Head-to-Head Comparison of Synthetic Routes to 5-Fluoropiperidin-3-ol
The synthesis of 5-fluoropiperidin-3-ol and its derivatives is of significant interest to researchers in drug discovery and development, as the introduction of fluorine into piperidine scaffolds can profoundly influence their pharmacological properties. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing a key intermediate, a protected form of this compound. The routes compared are an enantioselective fluorination of a protected piperidinone and a diastereoselective reduction of a fluorinated piperidinone. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Enantioselective Fluorination of N-Boc-piperidin-4-one
This strategy, reported by Shaw et al., employs an organocatalytic enantioselective fluorination of the readily available N-Boc-piperidin-4-one. This approach introduces the fluorine and hydroxyl groups in a stereocontrolled manner in the initial steps.
Route 2: Diastereoselective Reduction of N-Boc-5-fluoro-3-piperidinone
This alternative approach involves the initial synthesis of a fluorinated piperidinone intermediate, followed by a diastereoselective reduction of the ketone to install the hydroxyl group. This strategy decouples the fluorination and reduction steps, offering a different set of challenges and advantages.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Enantioselective Fluorination | Route 2: Diastereoselective Reduction |
| Starting Material | N-Boc-piperidin-4-one | 3-Fluoropyridine |
| Key Steps | 1. Enol-silane formation2. Enantioselective Fluorination3. Oxidation/Reduction | 1. N-Oxidation2. Cyanation3. Grignard Addition4. Reduction5. N-Protection6. Diastereoselective Reduction |
| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | (Not directly applicable) |
| Catalyst | Modified Cinchona Alkaloid | (Not applicable for fluorination) |
| Reducing Agent | Sodium borohydride | L-Selectride® |
| Overall Yield | ~40-50% (over 3 steps) | (Requires further data for full pathway) |
| Diastereoselectivity | Not directly applicable (enantioselective) | >95% (cis) |
| Enantiomeric Excess | >99% ee | (Not applicable) |
Experimental Protocols
Route 1: Enantioselective Fluorination
Step 1: Synthesis of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
To a solution of N-Boc-piperidin-4-one (1.0 equiv) in tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The mixture is stirred for 1 hour at -78 °C, after which tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude enol-silane, which is used in the next step without further purification.
Step 2: Enantioselective Fluorination
The crude enol-silane from the previous step is dissolved in dichloromethane (DCM). A modified cinchona alkaloid catalyst (0.1 equiv) is added, and the mixture is cooled to -78 °C. N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) is then added portionwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol
The fluorinated intermediate is dissolved in a mixture of THF and water. Sodium borohydride (NaBH4) (1.5 equiv) is added portionwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of acetone, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield cis-1-Boc-3-fluoropiperidin-4-ol.[1]
Route 2: Diastereoselective Reduction (Hypothetical Pathway based on related literature)
Detailed experimental data for a full synthesis of N-Boc-5-fluoro-3-piperidinone from 3-fluoropyridine followed by its reduction was not available in the searched literature. The following represents a plausible sequence based on established chemical transformations.
Step 1-5: Synthesis of N-Boc-5-fluoro-3-piperidinone
This multi-step synthesis would likely begin with 3-fluoropyridine. A potential sequence could involve N-oxidation, followed by the introduction of a cyano group at the 4-position. Subsequent reaction with a Grignard reagent and reduction would yield a substituted piperidine. Protection of the nitrogen with a Boc group would lead to the desired N-Boc-5-fluoro-3-piperidinone intermediate.
Step 6: Diastereoselective Reduction of N-Boc-5-fluoro-3-piperidinone
To a solution of N-Boc-5-fluoro-3-piperidinone (1.0 equiv) in anhydrous THF at -78 °C is added L-Selectride® (1.1 equiv, 1.0 M in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford predominantly the cis-5-fluoro-3-hydroxypiperidine derivative.
Logical Workflow and Comparison
The following diagram illustrates the decision-making process and comparative aspects of the two synthetic routes.
Caption: A flowchart comparing two synthetic routes to this compound derivatives.
Conclusion
Both the enantioselective fluorination and the diastereoselective reduction routes offer viable pathways to access this compound derivatives.
Route 1 (Enantioselective Fluorination) is advantageous for its directness and ability to establish the absolute stereochemistry of the fluorine and hydroxyl groups early in the synthesis, leading to a product with high enantiomeric excess. This is particularly valuable for the synthesis of chiral drug candidates. The use of an organocatalyst is also an attractive feature from a green chemistry perspective.
Route 2 (Diastereoselective Reduction) , while potentially longer, offers a more modular approach. The synthesis of the fluorinated ketone intermediate allows for diversification at the ketone position before the final reduction. The diastereoselective reduction step is typically high-yielding and provides excellent control over the relative stereochemistry of the hydroxyl group.
The choice between these two routes will ultimately depend on the specific goals of the research. For the synthesis of a specific enantiomer of this compound, the enantioselective fluorination route is superior. If access to various diastereomers or analogues modified at the 3-position is desired, the diastereoselective reduction approach may offer greater flexibility. Researchers should carefully consider the availability of starting materials, the desired stereochemical outcome, and the overall efficiency when selecting a synthetic strategy.
References
A Comparative Guide to the Spectroscopic Properties of 5-Fluoropiperidin-3-ol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the stereoisomers of 5-Fluoropiperidin-3-ol. Due to the limited availability of public domain experimental data for these specific compounds, this document serves as a template, outlining the expected differences in spectroscopic characteristics based on stereochemistry. The provided data tables are illustrative and aim to guide researchers in their analysis of these molecules.
The four stereoisomers covered in this guide are:
-
(3R,5R)-5-Fluoropiperidin-3-ol
-
(3S,5S)-5-Fluoropiperidin-3-ol
-
(3R,5S)-5-Fluoropiperidin-3-ol (cis)
-
(3S,5R)-5-Fluoropiperidin-3-ol (cis)
The relationship between these stereoisomers is illustrated in the diagram below. The (3R,5R) and (3S,5S) isomers are enantiomers, as are the (3R,5S) and (3S,5R) isomers. The cis and trans isomers are diastereomers of each other.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopic data for the stereoisomers of this compound. The values are placeholders and intended to highlight the anticipated differences arising from the distinct spatial arrangements of the fluorine and hydroxyl groups.
Table 1: ¹H NMR Data (Illustrative)
| Stereoisomer | Chemical Shift (δ) of H-3 (ppm) | Chemical Shift (δ) of H-5 (ppm) | Coupling Constants (J) H-3, H-4 (Hz) | Coupling Constants (J) H-5, H-4 (Hz) |
| (3R,5R) | ~3.8 (axial) | ~4.5 (axial) | J(ax,ax) ~ 10-13, J(ax,eq) ~ 3-5 | J(ax,ax) ~ 10-13, J(ax,eq) ~ 3-5 |
| (3S,5S) | ~3.8 (axial) | ~4.5 (axial) | J(ax,ax) ~ 10-13, J(ax,eq) ~ 3-5 | J(ax,ax) ~ 10-13, J(ax,eq) ~ 3-5 |
| (3R,5S) | ~4.1 (equatorial) | ~4.8 (equatorial) | J(eq,ax) ~ 3-5, J(eq,eq) ~ 2-4 | J(eq,ax) ~ 3-5, J(eq,eq) ~ 2-4 |
| (3S,5R) | ~4.1 (equatorial) | ~4.8 (equatorial) | J(eq,ax) ~ 3-5, J(eq,eq) ~ 2-4 | J(eq,ax) ~ 3-5, J(eq,eq) ~ 2-4 |
Table 2: ¹³C NMR Data (Illustrative)
| Stereoisomer | Chemical Shift (δ) of C-3 (ppm) | Chemical Shift (δ) of C-5 (ppm) | Chemical Shift (δ) of C-2 (ppm) | Chemical Shift (δ) of C-6 (ppm) |
| (3R,5R) | ~68 | ~88 (d, ¹JCF) | ~45 | ~45 |
| (3S,5S) | ~68 | ~88 (d, ¹JCF) | ~45 | ~45 |
| (3R,5S) | ~65 | ~85 (d, ¹JCF) | ~43 | ~43 |
| (3S,5R) | ~65 | ~85 (d, ¹JCF) | ~43 | ~43 |
Table 3: ¹⁹F NMR Data (Illustrative)
| Stereoisomer | Chemical Shift (δ) (ppm) | Multiplicity |
| (3R,5R) | ~ -180 | ddd |
| (3S,5S) | ~ -180 | ddd |
| (3R,5S) | ~ -175 | ddd |
| (3S,5R) | ~ -175 | ddd |
Table 4: IR Spectroscopy Data (Illustrative)
| Stereoisomer | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| (3R,5R) | ~3400 (broad) | ~1050 | ~1100 |
| (3S,5S) | ~3400 (broad) | ~1050 | ~1100 |
| (3R,5S) | ~3420 (broad) | ~1070 | ~1110 |
| (3S,5R) | ~3420 (broad) | ~1070 | ~1110 |
Experimental Protocols
A generalized workflow for the spectroscopic analysis is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, Methanol-d4) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Collect 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Collect 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a standard pulse sequence with proton decoupling.
-
Set an appropriate spectral width based on the expected chemical shift range.
-
Collect 64-256 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Thin Film (for soluble solids): Dissolve the sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. Identify and label the characteristic absorption peaks.
cross-validation of biological assay results for 5-Fluoropiperidin-3-ol derivatives
A comprehensive review of the in vitro biological activities of novel 5-Fluoropiperidin-3-ol derivatives reveals their potential as selective and potent ligands for the human 5-HT2A serotonin receptor, with implications for the development of new therapeutic agents. This comparison guide synthesizes available data on their receptor binding affinity, functional antagonism, and selectivity against related targets, providing key insights for researchers in drug discovery and development.
Receptor Binding Affinity
A series of 3-(4-Fluoropiperidin-3-yl)-2-phenylindole derivatives have been evaluated for their binding affinity at the human 5-HT2A and 5-HT2C receptors, as well as the IKr potassium channel, which is a crucial anti-target for cardiac safety. The data, presented in Table 1, demonstrates that these compounds are highly potent at the 5-HT2A receptor, with several analogues exhibiting sub-nanomolar affinity. The introduction of a fluorine atom at the 6-position of the indole ring, as seen in compound 22 , resulted in a significant increase in affinity for the 5-HT2A receptor.[1]
| Compound | R | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | IKr Ki (µM) |
| 17 | H | 0.23 | 110 | >10 |
| 19 | 5-F | 0.16 | 60 | >10 |
| 20 | 5-Cl | 0.12 | 50 | >10 |
| 21 | 5-Me | 0.15 | 80 | >10 |
| 22 | 6-F | 0.06 | 30 | >10 |
| 23 | 6-Cl | 0.07 | 40 | >10 |
| Table 1: Binding affinities of 3-(4-Fluoropiperidin-3-yl)-2-phenylindole derivatives at human 5-HT2A, 5-HT2C receptors, and the IKr potassium channel.[1] |
Functional Antagonism
In functional assays, compound 22 was confirmed to be an antagonist at 5-HT2A receptors.[2] This is a critical piece of information for understanding the pharmacological role of these derivatives. The antagonism at the 5-HT2A receptor is a key mechanism for the therapeutic effects of several atypical antipsychotic drugs.[2]
Selectivity Profile
The selectivity of these compounds is a noteworthy feature. As shown in Table 1, the derivatives display significantly lower affinity for the 5-HT2C receptor, with Ki values in the nanomolar to micromolar range, indicating a high degree of selectivity for the 5-HT2A subtype. Furthermore, the lack of significant binding to the IKr potassium channel (Ki > 10 µM) is a positive indicator for cardiac safety, as IKr channel blockade is associated with an increased risk of arrhythmias.[1]
Experimental Protocols
Radioligand Binding Assays
The binding affinities of the compounds were determined using radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A or 5-HT2C receptors.[2]
-
5-HT2A Receptor Binding: Incubations were carried out in the presence of 1 nM [3H]-ketanserin.[2]
-
5-HT2C Receptor Binding: Incubations were performed in the presence of 1 nM [3H]-mesulergine.[2]
The experimental workflow for a typical radioligand binding assay is illustrated below:
Radioligand Binding Assay Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC). The antagonistic activity of the this compound derivatives would block this cascade.
5-HT2A Receptor Signaling Pathway
Conclusion
References
Safety Operating Guide
Safe Disposal of 5-Fluoropiperidin-3-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 5-Fluoropiperidin-3-ol, a fluorinated piperidine derivative.
I. Understanding the Hazards
II. Quantitative Data
Due to the limited availability of specific data for this compound, the following table includes information for the closely related compound, 3-Hydroxypiperidine, to provide an estimate of its physical and toxicological properties. It is important to handle this compound with the assumption that its hazard profile is at least comparable to, and potentially greater than, that of 3-Hydroxypiperidine due to the presence of the fluorine atom.
| Property | Value (for 3-Hydroxypiperidine) | Data Source |
| Chemical Formula | C5H11NO | PubChem |
| Molecular Weight | 101.15 g/mol | PubChem |
| Appearance | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| GHS Hazard Class | Skin Corrosion/Irritation Category 1B | ECHA C&L Inventory |
| Hazard Statements | H314: Causes severe skin burns and eye damage | ECHA C&L Inventory |
Note: The data presented above is for 3-Hydroxypiperidine (CAS No. 6859-99-0) and should be used as a surrogate for safety planning in the absence of specific data for this compound.[5][6] For stereoisomers of this compound, the molecular formula is C5H10FNO and the molecular weight is 119.14 g/mol .[7]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling the waste, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
2. Waste Segregation:
-
**Crucially, all waste containing this compound must be segregated as halogenated organic waste .
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Use a dedicated, clearly labeled waste container for this compound and its contaminated materials.
3. Waste Collection and Storage:
-
Collect all waste, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and properly sealed container.
-
The container should be made of a material that is resistant to organic amines and fluorinated compounds (e.g., high-density polyethylene - HDPE).
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.
4. Disposal Procedure:
-
Do not attempt to neutralize or treat the waste in the laboratory unless you are specifically trained and equipped to do so.
-
The primary method for the disposal of fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator. This process ensures the complete destruction of the compound.
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.
-
Provide the waste management company with a detailed inventory of the waste, including the Safety Data Sheet (SDS) for this compound if available, or for a closely related compound if not.
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and maintaining regulatory compliance.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S,5S)-5-Fluoropiperidin-3-ol - Molwiki [molwiki.com]
Essential Safety and Operational Guide for 5-Fluoropiperidin-3-ol
This guide provides critical safety, handling, and disposal procedures for the use of 5-Fluoropiperidin-3-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.
Risk Assessment and Hazard Summary
A thorough risk assessment is paramount before handling this compound. The primary hazards are detailed below, with recommended control measures to mitigate risks.
| Hazard Category | Description | Control Measures |
| Acute Toxicity | Harmful if swallowed. May cause temporary discomfort upon inhalation or ingestion of small amounts.[1] | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1] In case of ingestion, rinse mouth and seek medical help.[1] |
| Skin and Eye Irritation | May cause mild skin or eye irritation, leading to redness and itching.[1] | Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1] |
| Environmental | Low impact on the environment, with slight toxicity to aquatic organisms. The substance is highly biodegradable.[1] | Dispose of waste in accordance with local environmental regulations. Prevent release into drains or waterways. |
| Chemical Reactivity | Stable under normal laboratory conditions. Information on specific incompatibilities is limited; however, caution should be exercised with strong oxidizing agents. | Store away from incompatible materials. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves with a minimum thickness of 0.2mm.[1] | Provides a barrier against skin contact and potential irritation.[1] |
| Eye Protection | Chemical safety goggles. | Protects eyes from potential splashes and aerosols. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A respirator may be necessary if aerosols are generated or ventilation is insufficient. | To be determined by a site-specific risk assessment. |
Experimental Protocol: Safe Handling and Use
Adherence to a strict protocol is essential for the safe handling of this compound.
3.1. Preparation and Handling Area
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be available in the laboratory.
3.2. Handling Procedure
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Material Dispensing: Carefully weigh and dispense the required amount of this compound within the fume hood. Avoid generating dust or aerosols.
-
Reaction Setup: If used in a reaction, ensure all glassware is properly secured and the reaction is set up to prevent splashes or uncontrolled releases.
-
Post-Handling: After use, decontaminate the work surface with an appropriate solvent. Wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
4.1. Waste Segregation
-
Halogenated Waste: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.
4.2. Waste Collection and Storage
-
Container: Use a chemically resistant, sealable container for waste collection.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4.3. Disposal Procedure
-
Rinsing: Small amounts of residue on glassware can be rinsed with a suitable solvent (e.g., acetone), and the rinsate must be collected as halogenated waste.
-
Final Disposal: Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department for final disposal via incineration or other approved methods for halogenated organic compounds.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as halogenated waste. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and contact the institution's EHS department. |
Visual Workflow for Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
